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  • Product: 2-Bromo-6-fluoronicotinaldehyde
  • CAS: 1227489-86-2

Core Science & Biosynthesis

Foundational

The Synthetic Chemist's Guide to 2-Bromo-6-fluoropyridine-3-carbaldehyde: A Core Building Block for Modern Drug Discovery

Abstract This technical guide provides an in-depth analysis of 2-bromo-6-fluoropyridine-3-carbaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will dissect its fundamental physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-bromo-6-fluoropyridine-3-carbaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will dissect its fundamental physicochemical properties, provide validated synthetic protocols with mechanistic insights, explore its characteristic reactivity, and highlight its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeation, and binding affinity.[1][2] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when functionalized with both fluorine and bromine, presents a powerful platform for complex molecule synthesis. 2-Bromo-6-fluoropyridine-3-carbaldehyde, in particular, emerges as a highly valuable trifunctional intermediate. Its three distinct functional groups—an electrophilic aldehyde, a bromine atom amenable to cross-coupling, and a fluorine atom that activates the ring for nucleophilic aromatic substitution (SNAr)—offer orthogonal chemical handles for sequential and selective modification. This guide will illuminate the practical synthesis and strategic application of this key intermediate.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 2-bromo-6-fluoropyridine-3-carbaldehyde are confirmed through a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrFNO[3]
Molecular Weight 203.99 g/mol [3]
Appearance Colorless oil or off-white solid[4][5]
CAS Number 885267-36-7[4]

Table 2: Representative Spectroscopic Data for Structural Verification

TechniqueDataInterpretation & Significance
¹H NMR δ ~10.1 (s, 1H, -CHO), δ ~7.7 (dd, 1H, H-4), δ ~7.5 (m, 1H, H-5)The singlet at ~10.1 ppm is characteristic of the aldehyde proton. The two coupled aromatic protons confirm the substitution pattern. The specific coupling constants (J-values) are critical for unambiguous assignment.[4]
¹³C NMR Signals expected for all 6 carbons, with the aldehyde carbon (>180 ppm) and C-Br/C-F carbons showing characteristic shifts and C-F couplings.Provides a carbon backbone fingerprint. The presence of six distinct signals validates the structure. Coupling to fluorine (¹JCF, ²JCF, etc.) provides definitive evidence of fluorination.
¹⁹F NMR A single resonance, characteristic for a fluorine on a pyridine ring.The most direct method to confirm the presence and electronic environment of the fluorine atom.
Mass Spec (MS) [M+H]⁺ peak observed, showing the characteristic isotopic pattern for one bromine atom.Confirms the molecular weight and the presence of a single bromine atom.

Synthesis: A Validated Laboratory Protocol

The synthesis of 2-bromo-6-fluoropyridine-3-carbaldehyde is most commonly achieved through the oxidation of the corresponding primary alcohol, (2-bromo-6-fluoropyridin-3-yl)methanol. The choice of oxidant is critical to ensure high yield and avoid over-oxidation to the carboxylic acid.

Recommended Synthesis Workflow: Dess-Martin Periodinane Oxidation

Dess-Martin periodinane (DMP) is a preferred reagent for this transformation due to its mild reaction conditions, high efficiency, and operational simplicity for sensitive substrates.

Synthesis_Workflow SM (2-bromo-6-fluoropyridin-3-yl)methanol Reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) 0°C to Room Temp SM->Reagent Oxidation Quench Aqueous Quench (sat. NaHCO₃) Reagent->Quench Reaction Mixture Workup Work-up (Filtration, Separation, Drying) Quench->Workup Neutralized Mixture Product 2-bromo-6-fluoropyridine- 3-carbaldehyde Workup->Product Purified Product

Caption: Workflow for the synthesis of the target aldehyde via DMP oxidation.

Step-by-Step Experimental Protocol

This protocol is based on established literature procedures.[4]

  • Reaction Setup: To a solution of (2-bromo-6-fluoropyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

    • Causality: DCM is an excellent solvent for both the substrate and DMP, and is relatively unreactive. Cooling to 0 °C helps to control the initial exotherm of the reaction.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution.

    • Causality: A slight excess of DMP ensures complete conversion of the starting material. Portion-wise addition is another measure to control the reaction rate and temperature.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The basic NaHCO₃ solution neutralizes the acetic acid byproduct of the DMP reaction and helps to precipitate the spent periodinane reagent, making it easier to remove.

  • Work-up & Isolation: Dilute the mixture with additional DCM and filter through a pad of Celite® to remove solid byproducts. Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: Celite filtration is highly effective for removing the fine particulates of the reduced periodinane. The brine wash removes residual water, and Na₂SO₄ is a neutral drying agent suitable for this compound.

  • Purification: The resulting crude product, typically a colorless oil or off-white solid, is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity & Strategic Transformations

The synthetic utility of 2-bromo-6-fluoropyridine-3-carbaldehyde lies in the differential reactivity of its three functional groups, allowing for a programmed, stepwise elaboration of the core scaffold.

Reactivity Core 2-bromo-6-fluoropyridine -3-carbaldehyde Core->Aldehyde_Node Core->Bromo_Node Core->Fluoro_Node ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Aldehyde_Node->ReductiveAmination forms C-N bond Wittig Wittig Reaction (Ph₃P=CHR) Aldehyde_Node->Wittig forms C=C bond Grignard Grignard/Organolithium (R-MgBr / R-Li) Aldehyde_Node->Grignard forms sec-Alcohol Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Bromo_Node->Suzuki forms C-C bond Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu cat.) Bromo_Node->Sonogashira forms C-C bond Buchwald Buchwald-Hartwig (Amines, Pd cat.) Bromo_Node->Buchwald forms C-N bond SNAr Nucleophilic Aromatic Substitution (SNAr) (Nu:⁻, e.g., R-OH, R-SH) Fluoro_Node->SNAr forms C-Nu bond

Sources

Exploratory

An In-depth Technical Guide to Fluorinated Pyridine Aldehyde Building Blocks for Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3][4] When combined with the privileged pyridine scaffold, a frequent motif in approved pharmaceuticals, the resulting fluorinated pyridines represent a highly valuable class of intermediates.[5][6] This guide provides an in-depth technical exploration of fluorinated pyridine aldehydes, a subclass of building blocks that capitalizes on the synergistic benefits of fluorine and the pyridine core, while offering the synthetic versatility of the aldehyde functional group. We will dissect the strategic rationale for their use, survey key synthetic methodologies, detail their reactivity in core medicinal chemistry transformations, and present case studies that underscore their successful application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful reagents to accelerate the discovery of novel therapeutics.

The Strategic Imperative: Why Fluorinated Pyridine Aldehydes?

The outsized role of fluorine in drug design is not accidental; it stems from its unique and potent effects on molecular properties.[2][3][7] Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom, allowing it to act as a "super-hydrogen" bioisostere.[8] This combination of properties allows for the fine-tuning of a drug candidate's profile in several key areas:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically labile position can block this pathway, extending the drug's half-life and improving its pharmacokinetic profile.[8][9]

  • Modulation of Basicity (pKa): The pyridine nitrogen is a basic center, which can be disadvantageous for oral bioavailability if it is protonated in the gut. The strong electron-withdrawing effect of a fluorine atom on the pyridine ring significantly lowers the pKa of the nitrogen, reducing its basicity. This can lead to improved membrane permeation and better absorption.[1]

  • Binding Affinity: Fluorine can enhance binding to target proteins through favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions with backbone amides or other polar residues in the binding pocket.[1][2]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine can increase lipophilicity, highly fluorinated groups can have the opposite effect. This allows for precise control over a molecule's LogP/LogD values to optimize for both solubility and membrane permeability.[8][10][11]

The pyridine ring itself is a privileged scaffold, prevalent in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and π-stacking interactions, its water solubility, and its metabolic stability.[5][6]

The aldehyde group completes this powerful triad. It is a supremely versatile functional group that serves as a key anchor point for a vast array of chemical transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By starting with a fluorinated pyridine aldehyde, chemists can efficiently explore diverse chemical space around a core that already possesses desirable properties.

Synthetic Pathways: Crafting the Building Blocks

The synthesis of fluorinated pyridine aldehydes can be approached from two main strategic directions: late-stage fluorination of a pre-formed pyridine aldehyde or, more commonly, the construction of the target from a pre-fluorinated pyridine intermediate. The choice of strategy is dictated by substrate compatibility, desired regiochemistry, and scalability.

Synthesis from Fluorinated Pyridine Precursors (Building Block Approach)

This is the most robust and widely used strategy. It involves preparing a fluorinated pyridine and then introducing the aldehyde functionality.

  • Halogen Exchange (Halex) Reaction: This classic method involves the nucleophilic substitution of a chlorine or bromine atom with fluoride, typically using spray-dried potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures in a polar aprotic solvent.[12][13][14] This method is often used in industrial-scale synthesis.

  • Balz-Schiemann Reaction: This pathway proceeds via the diazotization of a fluorinated aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to install the fluorine atom. While effective, caution is required, especially on a larger scale, due to the potentially explosive nature of diazonium salt intermediates.[15][16]

  • From Pyridine N-Oxides: Activation of the pyridine ring via N-oxide formation facilitates nucleophilic aromatic substitution. The N-oxide can then be reacted with a fluorinating agent, followed by deoxygenation.[16][17]

  • Direct C-H Fluorination: Modern methods using reagents like silver(II) fluoride (AgF₂) allow for the direct conversion of a C-H bond adjacent to the pyridine nitrogen to a C-F bond.[18] However, these reactions can have limitations regarding substrate scope; for instance, the free aldehyde group is often incompatible with AgF₂, necessitating a protected form like an acetal.[15][17][19]

Once the fluorinated pyridine core is in hand, the aldehyde can be introduced via several standard methods, such as the oxidation of a methyl group, metal-halogen exchange followed by quenching with a formylating agent, or the reduction of a nitrile or ester.

Visualization of Synthetic Strategies

The following diagram illustrates the key decision points and pathways for synthesizing these critical building blocks.

G cluster_fluorination Fluorination Methods cluster_formylation Aldehyde Introduction start1 Halogenated Pyridines (Cl, Br) method1 Halex Reaction (KF, CsF) start1->method1 start2 Aminopyridines method2 Balz-Schiemann Reaction start2->method2 start3 Pyridine N-Oxides method3 Activation & SNAr start3->method3 start4 Substituted Pyridines (e.g., Methylpyridines) method4 Direct C-H Fluorination start4->method4 Often requires protection intermediate Fluorinated Pyridine Intermediate method1->intermediate method2->intermediate method3->intermediate method4->intermediate formyl1 Oxidation (of -CH3, -CH2OH) final_product Fluorinated Pyridine Aldehyde formyl1->final_product formyl2 Reduction (of -CN, -COOR) formyl2->final_product formyl3 Formylation (e.g., via lithiation) formyl3->final_product intermediate->formyl1 intermediate->formyl2 intermediate->formyl3

Caption: Synthetic pathways to fluorinated pyridine aldehydes.

Key Building Blocks and Their Versatile Reactivity

A variety of fluorinated pyridine aldehydes are commercially available or can be readily synthesized, providing chemists with a toolbox for drug discovery projects.

Table 1: Common Fluorinated Pyridine Aldehyde Building Blocks

Compound NameStructureCAS NumberKey Properties
2-Fluoro-5-formylpyridineO=Cc1cncc(F)c1677728-92-6Versatile intermediate for accessing 6-fluoronicotinoid derivatives.[20]
2-Fluoropyridine-4-carboxaldehydeO=Cc1cc(F)ccn1131747-69-8Provides access to 2-fluoro-isonicotinic acid derivatives.
3-Fluoro-4-formylpyridineO=Cc1c(F)cncc1229007-35-4Useful for synthesizing kinase inhibitors and other complex heterocycles.
6-Fluoro-2-formylpyridineO=Cc1cccc(F)n1149565-38-0A key building block for various substituted picolinates.

The true power of these building blocks lies in the reactivity of the aldehyde group, which serves as a gateway to immense molecular diversity.

Core Transformations in Medicinal Chemistry
  • Reductive Amination: This is arguably the most important reaction of aldehydes in drug discovery. It allows for the coupling of the aldehyde with a vast library of commercially available primary and secondary amines to form a new C-N bond. The reaction is typically robust, high-yielding, and proceeds under mild conditions, making it ideal for library synthesis.

  • Nucleophilic Additions (Grignard/Organolithium): The addition of organometallic reagents to the aldehyde carbonyl forms secondary alcohols, providing a route to new stereocenters and enabling exploration of 3D chemical space.

  • Wittig and Related Olefinations: These reactions convert the aldehyde into an alkene, which can serve as a rigid linker or be further functionalized (e.g., via hydrogenation or dihydroxylation).

  • Condensation Reactions (Aldol, Knoevenagel): These classic C-C bond-forming reactions allow for the construction of more complex carbon skeletons.

Visualization of Aldehyde Reactivity

The diagram below showcases the synthetic potential radiating from a central fluorinated pyridine aldehyde core.

G cluster_products Key Synthetic Transformations center_node Fluorinated Pyridine Aldehyde p1 Secondary Amine (via Reductive Amination) center_node->p1 R¹R²NH, reductant (e.g., NaBH(OAc)₃) p2 Secondary Alcohol (via Grignard/RLi Addition) center_node->p2 R-MgBr or R-Li p3 Alkene (via Wittig/HWE Olefination) center_node->p3 Ph₃P=CHR p4 α,β-Unsaturated System (via Knoevenagel Condensation) center_node->p4 CH₂(CN)₂, base p5 Carboxylic Acid (via Oxidation) center_node->p5 Oxidant (e.g., KMnO₄) p6 Primary Alcohol (via Reduction) center_node->p6 Reductant (e.g., NaBH₄)

Caption: The aldehyde as a versatile synthetic hub.

Experimental Protocol: Reductive Amination

This protocol provides a representative, self-validating procedure for a key transformation. The success of the reaction is easily monitored by TLC or LC-MS by observing the consumption of the aldehyde and the appearance of a new, higher molecular weight product spot.

Objective: To synthesize N-benzyl-1-(6-fluoropyridin-3-yl)methanamine from 2-fluoro-5-formylpyridine and benzylamine.

Materials:

  • 2-Fluoro-5-formylpyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial (catalytic, ~5% v/v of solvent)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-fluoro-5-formylpyridine (e.g., 250 mg, 2.0 mmol).

  • Dissolution: Dissolve the aldehyde in anhydrous DCM (10 mL).

  • Amine Addition: Add benzylamine (e.g., 236 mg, 2.2 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate imine or iminium ion. Monitor the consumption of the aldehyde by TLC.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (e.g., 636 mg, 3.0 mmol) to the stirring solution. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation. It is less sensitive to moisture than other hydrides like NaBH₃CN.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Applications in Drug Discovery: Case Studies

The utility of fluorinated pyridine aldehydes is best illustrated by their application in the synthesis of bioactive molecules.

  • Kinase Inhibitors: The pyridine motif is a well-known "hinge-binder" in many kinase inhibitors. For example, in the development of dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia, substituted fluorobenzaldehydes were key intermediates used in reductive amination steps to build out the solvent-exposed regions of the molecule and optimize potency and oral bioavailability.[21][22] The synthesis of the PI3K inhibitor Alpelisib involves heterocyclic building blocks where similar principles of combining halogenated heterocycles with amine side chains are central to the drug's structure and function.[23]

  • Agrochemicals: The principles of medicinal chemistry are directly transferable to agrochemical design. Fluorinated pyridines are critical components in modern herbicides and fungicides.[12][24] For instance, the synthesis of the herbicide Flupyrsulfuron-methyl involves a 2-fluoro-6-trifluoromethyl pyridine core, which is derived from related building blocks.[25]

Practical and Analytical Considerations

  • Stability: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acids over long-term storage. It is advisable to store them under an inert atmosphere in a cool, dark place.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing these building blocks. The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making it highly sensitive to the electronic environment. This allows for unambiguous confirmation of fluorine incorporation and can even be used in fragment-based screening campaigns to detect binding to a protein target.[26][27]

Table 2: Typical ¹⁹F NMR Chemical Shifts for Fluoropyridines

Position of FluorineTypical Chemical Shift Range (δ, ppm vs. CFCl₃)
2-Fluoropyridine-65 to -95
3-Fluoropyridine-110 to -140
4-Fluoropyridine-130 to -160
(Note: Shifts are highly dependent on other substituents and solvent)[26]

Conclusion and Future Outlook

Fluorinated pyridine aldehydes are not merely reagents; they are strategic assets in the modern drug discovery pipeline. They combine the pharmacokinetic benefits of fluorine, the privileged nature of the pyridine scaffold, and the synthetic flexibility of the aldehyde into a single, high-value building block. The continued development of novel and more efficient C-H fluorination and functionalization techniques will undoubtedly expand the diversity and accessibility of these intermediates.[28][29] As medicinal chemists continue to tackle increasingly challenging biological targets, the rational design of drug candidates using powerful, pre-optimized building blocks like fluorinated pyridine aldehydes will remain an indispensable strategy for success.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available)
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (URL not available)
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. (URL not available)
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Too, P. C., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(4), 976-979. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

  • Le Gac, S., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 3235-3247. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Tlili, M., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2023). MDPI. [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). Journal of Fluorine Chemistry. (URL not available)
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). ResearchGate. [Link]

  • Chlorinated and Fluorinated Derivatives of Methylpyridine. (2022). Huimeng Bio-tech. [Link]

  • Fluorine-containing Pyridines Manufacturers, Suppliers. (n.d.). Tsealine Pharmatech. [Link]

  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9449-9466. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]

  • Pyridine Suppliers. (n.d.). Thomasnet. [Link]

  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9449–9466. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Process for the preparation of fluorinated pyridines. (1986). European Patent Office. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). C-H Fluorination of Pyridines: A Late-Stage Functionalization Strategy. Organic Syntheses. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). University of Regensburg. (URL not available)
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  • Preparation method of fluoropyridine compounds. (2013).
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Foundational

A Tale of Two Rings: A Technical Guide to 2-Bromo-6-fluoronicotinaldehyde and 2-Bromo-6-fluorobenzaldehyde for the Research Scientist

In the landscape of modern drug discovery and materials science, the subtle substitution of a single atom within a molecular scaffold can profoundly alter its physicochemical properties and biological activity. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the subtle substitution of a single atom within a molecular scaffold can profoundly alter its physicochemical properties and biological activity. This guide delves into the nuanced yet significant differences between two structurally similar yet electronically distinct building blocks: 2-bromo-6-fluoronicotinaldehyde and 2-bromo-6-fluorobenzaldehyde. While separated by only a nitrogen atom in their aromatic core, their divergent electronic landscapes dictate disparate synthetic strategies, reactivity profiles, and ultimately, their applications in the laboratory and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not just a comparative overview but also actionable, field-proven insights into their synthesis and utilization.

Core Properties: A Side-by-Side Comparison

A cursory glance at the fundamental properties of these two aldehydes reveals their close relationship, yet the introduction of a nitrogen atom into the pyridine ring of 2-bromo-6-fluoronicotinaldehyde sets the stage for their divergent chemical behavior.

Property2-Bromo-6-fluoronicotinaldehyde2-Bromo-6-fluorobenzaldehyde
Molecular Formula C₆H₃BrFNO[1][2]C₇H₄BrFO[3][4][5][6]
Molecular Weight 204.00 g/mol [1]203.01 g/mol [3][4][5][6][7]
CAS Number 1227489-86-2360575-28-6[3][4][5][6][7]
Appearance Not specified; likely a solidWhite to off-white or beige solid/powder[3][7]
Melting Point Not specified37-48 °C[3][7][8]

The Electronic Divide: Pyridine vs. Benzene

The fundamental difference between these two molecules lies in the electronic nature of their aromatic rings. The benzene ring in 2-bromo-6-fluorobenzaldehyde is a relatively electron-rich, non-polar system. In contrast, the pyridine ring of 2-bromo-6-fluoronicotinaldehyde is significantly influenced by the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring, creating a π-deficient system with a permanent dipole moment. This electronic disparity is the primary driver of their differing reactivity.

Caption: Electronic differences between the core aromatic rings.

Synthetic Pathways: Crafting the Building Blocks

The synthesis of these two aldehydes requires distinct approaches, tailored to the electronic nature of their respective aromatic cores.

Synthesis of 2-Bromo-6-fluorobenzaldehyde

A common and effective method for the synthesis of 2-bromo-6-fluorobenzaldehyde is through the ortho-formylation of 1-bromo-3-fluorobenzene via directed ortho-metalation.[9]

Experimental Protocol:

  • To a stirred solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at 0 °C for 10-20 minutes.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of 1-bromo-3-fluorobenzene in anhydrous THF, maintaining the temperature below -75 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for another hour.

  • Quench the reaction by the addition of acetic acid and allow the mixture to slowly warm to room temperature.

  • Perform an aqueous workup with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent such as hexane to yield 2-bromo-6-fluorobenzaldehyde.[9]

Proposed Synthesis of 2-Bromo-6-fluoronicotinaldehyde

While specific literature procedures for the synthesis of 2-bromo-6-fluoronicotinaldehyde are not as prevalent, a plausible route can be devised based on the chemistry of substituted pyridines. The starting material would likely be 2-bromo-6-fluoropyridine.

Proposed Experimental Protocol:

  • Dissolve 2-bromo-6-fluoropyridine in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) to effect metalation at the 3-position. The position of metalation is directed by the flanking bromo and fluoro substituents.

  • After stirring at low temperature for a suitable period to ensure complete metalation, add a formylating agent like anhydrous N,N-dimethylformamide (DMF).

  • Allow the reaction to proceed at low temperature before quenching with a proton source (e.g., saturated aqueous ammonium chloride).

  • Warm the reaction mixture to room temperature and perform a standard aqueous workup and extraction.

  • The crude product would then be purified by column chromatography on silica gel to afford 2-bromo-6-fluoronicotinaldehyde.

Caption: Synthetic workflows for the two aldehydes.

A Comparative Analysis of Chemical Reactivity

The electronic differences between the two aromatic rings directly translate to distinct reactivity patterns.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring in 2-bromo-6-fluoronicotinaldehyde makes it significantly more susceptible to nucleophilic attack than the benzene ring of its counterpart. The positions ortho and para to the nitrogen are particularly activated.

  • Electrophilic Aromatic Substitution (SEAr): Conversely, the electron-withdrawing effect of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution. Such reactions, if they occur, would require harsh conditions and would likely be directed to the meta position. 2-Bromo-6-fluorobenzaldehyde, while also substituted with deactivating groups, will be more amenable to electrophilic substitution than the nicotinic derivative.

  • Aldehyde Group Reactivity: The reactivity of the aldehyde functional group itself is expected to be broadly similar in both molecules. They will undergo typical aldehyde reactions such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with nucleophiles.

Caption: Comparative reactivity towards nucleophiles and electrophiles.

Spectroscopic Fingerprints: A Comparative Overview

The structural differences between the two molecules are clearly reflected in their spectroscopic data.

Spectroscopic Data2-Bromo-6-fluoronicotinaldehyde (Predicted)2-Bromo-6-fluorobenzaldehyde (Reported/Predicted)
¹H NMR Aromatic protons will be more deshielded due to the electronegative nitrogen.Aromatic protons will appear in the typical aromatic region.
¹³C NMR Aromatic carbons will show a wider range of chemical shifts, with those closer to the nitrogen being significantly deshielded. Quaternary carbons may show smaller peaks.[10][11][12]Aromatic carbon signals will appear in a narrower range. The aldehyde carbon will be significantly downfield (~185-200 ppm).[10][12]
¹⁹F NMR The chemical shift will be influenced by the through-space and through-bond effects of the adjacent nitrogen and bromine atoms.[13][14][15]The chemical shift will be characteristic of a fluorine atom ortho to a bromine and an aldehyde group on a benzene ring.[13][14][15][16]
IR Spectroscopy Strong C=O stretch (~1700 cm⁻¹), C-Br and C-F stretches, and aromatic C-H and C=C/C=N stretches.Strong C=O stretch (~1700 cm⁻¹), C-Br and C-F stretches, and aromatic C-H and C=C stretches.[4][17][18]
Mass Spec (EI) Molecular ion peak at m/z 203/205 (due to Br isotopes). Fragmentation may involve loss of CO, Br, and HCN.[2]Molecular ion peak at m/z 202/204. Fragmentation will likely involve loss of CO and Br.[4][19]

Applications in Research and Drug Development

Both molecules are valuable building blocks, but their differing electronic properties lend them to distinct applications.

2-Bromo-6-fluorobenzaldehyde is a versatile intermediate in the synthesis of a wide range of molecules.[3] It is utilized in:

  • Pharmaceuticals: As a key component in the synthesis of anti-cancer and anti-inflammatory drugs.[3]

  • Organic Electronics: In the production of organic light-emitting diodes (OLEDs) and organic photovoltaics.[3]

  • Fluorescent Probes: For the creation of probes for biological imaging.[3]

  • Materials Science: In the development of advanced polymers and coatings.[3]

  • Agrochemicals: Investigated for its potential in developing new crop protection agents.[3]

2-Bromo-6-fluoronicotinaldehyde , while less documented, holds significant potential in medicinal chemistry. The pyridine scaffold is a common feature in many approved drugs. Its utility is anticipated in the synthesis of:

  • Kinase Inhibitors: The pyridine core can form crucial hydrogen bonds with the hinge region of protein kinases.

  • GPCR Ligands: Functionalized pyridines are prevalent in ligands for G-protein coupled receptors.

  • Bioactive Heterocycles: As a starting point for the construction of more complex, fused heterocyclic systems with a wide range of biological activities.

Safety and Handling

2-Bromo-6-fluorobenzaldehyde is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

For 2-bromo-6-fluoronicotinaldehyde, while specific hazard information is less available, it should be handled with the same level of care as its benzaldehyde analog, assuming it to be similarly hazardous. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

The distinction between 2-bromo-6-fluoronicotinaldehyde and 2-bromo-6-fluorobenzaldehyde is a compelling illustration of how a subtle structural modification can impart a cascade of changes in chemical properties and reactivity. The presence of the nitrogen atom in the nicotinic aldehyde renders its aromatic ring electron-deficient, making it more susceptible to nucleophilic attack and a valuable scaffold for a different class of target molecules compared to its electron-richer benzaldehyde counterpart. For the discerning researcher, understanding these fundamental differences is paramount to unlocking the full synthetic potential of these versatile building blocks in the quest for novel therapeutics and advanced materials.

References

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-6-fluoronicotinaldehyde (C6H3BrFNO). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from [Link]

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Bromo-6-fluorobenzaldehyde CAS#: 360575-28-6; ChemWhat Code: 40066. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... Retrieved from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

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Exploratory

The Synthetic Keystone: A Technical Guide to 2-Bromo-6-fluoronicotinaldehyde for Advanced Research

For the forward-thinking researcher, scientist, and drug development professional, this guide provides a comprehensive technical overview of 2-Bromo-6-fluoronicotinaldehyde, a crucial building block in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, scientist, and drug development professional, this guide provides a comprehensive technical overview of 2-Bromo-6-fluoronicotinaldehyde, a crucial building block in modern medicinal chemistry. We will delve into its chemical identity, commercial availability, and strategic applications, offering insights grounded in established chemical principles.

At the heart of many contemporary drug discovery programs lies the strategic incorporation of fluorine atoms and functionalized pyridine rings. 2-Bromo-6-fluoronicotinaldehyde (CAS No. 1227489-86-2) emerges as a molecule of significant interest, offering a unique combination of reactive sites for the synthesis of complex, biologically active molecules. Its structure, featuring a pyridine core with an aldehyde group, a bromine atom, and a fluorine atom, presents a versatile scaffold for medicinal chemists.

Molecular Profile and Chemical Identity

2-Bromo-6-fluoronicotinaldehyde, also known as 2-bromo-6-fluoropyridine-3-carbaldehyde, possesses the molecular formula C₆H₃BrFNO and a molecular weight of approximately 204.00 g/mol . The strategic placement of the bromo, fluoro, and aldehyde substituents on the pyridine ring dictates its reactivity and utility in organic synthesis.

PropertyValueSource
Chemical Name 2-Bromo-6-fluoronicotinaldehyde
Synonym 2-bromo-6-fluoropyridine-3-carbaldehydePubChemLite[1]
CAS Number 1227489-86-2BLD Pharm[2]
Molecular Formula C₆H₃BrFNOPubChemLite[1]
Molecular Weight 204.00 g/mol PubChemLite[1]
Predicted XlogP 1.8PubChemLite[1]

The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties of the pyridine ring, impacting the reactivity of the other substituents. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the aldehyde group provides a reactive site for the formation of C-N and C-C bonds, crucial for building molecular complexity.

G start 2-Bromo-6-fluoropyridine intermediate Lithiation at C3 start->intermediate Directed ortho-metalation end 2-Bromo-6-fluoronicotinaldehyde intermediate->end Formylation reagent1 LDA or n-BuLi -78 °C reagent2 DMF

Figure 2. A plausible synthetic workflow for 2-Bromo-6-fluoronicotinaldehyde.

Experimental Protocol (Prospective):

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-6-fluoropyridine in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) dropwise. The base will selectively deprotonate the C3 position, which is activated by the adjacent nitrogen and fluorine atoms.

  • Formylation: After stirring for a designated period to ensure complete metalation, add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Quench and Work-up: Allow the reaction to proceed at -78 °C before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would then be purified using column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Organolithium reagents are highly reactive towards water and oxygen. Failure to maintain a dry, inert atmosphere will result in the quenching of the reagents and a significant reduction in yield.

  • Low Temperature (-78 °C): The lithiation of pyridine rings can be unstable at higher temperatures. Maintaining a low temperature throughout the addition of the base and electrophile is critical to prevent side reactions and decomposition.

  • Choice of Base: LDA is a strong, sterically hindered base that is well-suited for the regioselective deprotonation of aromatic and heteroaromatic compounds without competing nucleophilic addition.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Bromo-6-fluoronicotinaldehyde lies in its potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. The strategic placement of its functional groups allows for sequential and diverse chemical modifications.

The Role of the Halogens:

  • Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug.

  • Bromine: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring.

The Aldehyde Functionality:

The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

  • Condensation Reactions: To form various heterocyclic systems.

  • Oxidation: To form the corresponding carboxylic acid.

G cluster_0 Aldehyde Transformations cluster_1 Bromine Cross-Coupling start 2-Bromo-6-fluoronicotinaldehyde reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig oxidation Oxidation start->oxidation suzuki Suzuki Coupling start->suzuki stille Stille Coupling start->stille sonogashira Sonogashira Coupling start->sonogashira

Figure 3. Potential synthetic transformations of 2-Bromo-6-fluoronicotinaldehyde in drug discovery.

While specific examples of drugs synthesized from 2-Bromo-6-fluoronicotinaldehyde are not prevalent in the public domain, its structural motifs are found in various biologically active compounds. The closely related 2-Bromo-6-fluorobenzaldehyde is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting a similar potential for its pyridine analogue. [3]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

The safety data for 2-Bromo-6-fluoropyridine indicates that it can cause skin and serious eye irritation. [4]Similar hazards should be assumed for 2-Bromo-6-fluoronicotinaldehyde until specific data becomes available.

Spectroscopic Data: An Overview

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 2-Bromo-6-fluoronicotinaldehyde is not widely published. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: An aldehydic proton signal would be expected in the downfield region (around 9-10 ppm). Aromatic proton signals for the pyridine ring would also be present, with their chemical shifts and coupling patterns influenced by the bromo and fluoro substituents.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (typically >180 ppm). The carbon atoms of the pyridine ring would show characteristic chemical shifts, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of roughly equal intensity). [5] For definitive structural confirmation, researchers who synthesize or purchase this compound should perform their own spectroscopic analysis.

Conclusion

2-Bromo-6-fluoronicotinaldehyde stands as a promising, albeit currently under-documented, building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique combination of a fluorinated pyridine core with strategically placed bromo and aldehyde functionalities offers a wealth of synthetic possibilities. While the availability of comprehensive technical data is limited, this guide provides a foundational understanding of its properties, potential synthetic routes, and applications, empowering researchers to explore its utility in their own cutting-edge projects. As with any specialized research chemical, careful handling and thorough in-house characterization are paramount.

References

  • PubChemLite. 2-bromo-6-fluoronicotinaldehyde. [Link]

  • Chem-Impex. 2-Bromo-6-fluorobenzaldehyde. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

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Foundational

solubility of 2-bromo-6-fluoropyridine-3-carboxaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-bromo-6-fluoropyridine-3-carboxaldehyde in Organic Solvents Introduction 2-bromo-6-fluoropyridine-3-carboxaldehyde is a halogenated pyridine derivative of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-bromo-6-fluoropyridine-3-carboxaldehyde in Organic Solvents

Introduction

2-bromo-6-fluoropyridine-3-carboxaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern makes it a valuable building block for the creation of novel, biologically active molecules.[1][2] The successful application of this intermediate in any synthetic route or formulation process is fundamentally dependent on its solubility characteristics. Understanding how this compound behaves in various organic solvents is critical for optimizing reaction conditions, developing effective purification strategies, and ensuring the homogeneity of solutions for screening and formulation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-bromo-6-fluoropyridine-3-carboxaldehyde. Rather than presenting a simple list of data, this guide delves into the physicochemical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Part 1: Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] By analyzing the structure of 2-bromo-6-fluoropyridine-3-carboxaldehyde, we can predict its general solubility behavior.

Physicochemical Properties of 2-bromo-6-fluoropyridine-3-carboxaldehyde

The molecular structure of 2-bromo-6-fluoropyridine-3-carboxaldehyde is characterized by several key features that dictate its interaction with solvents:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Halogen Substituents (Bromo and Fluoro): The electronegative fluorine and bromine atoms create polar C-F and C-Br bonds, increasing the overall polarity of the molecule. The fluorine atom, in particular, can participate in weak hydrogen bonding.

  • Aldehyde Group (-CHO): The carbonyl group is highly polar and a strong hydrogen bond acceptor.

Collectively, these functional groups render the molecule moderately polar. While it possesses hydrogen bond acceptors, it lacks a hydrogen bond donor. This structural analysis allows for a qualitative prediction of its solubility in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 2-bromo-6-fluoropyridine-3-carboxaldehyde in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can engage in strong dipole-dipole interactions with the polar functional groups of the solute. The absence of strong solvent-solvent hydrogen bonding networks allows for effective solvation.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors to the nitrogen of the pyridine ring and the carbonyl oxygen. However, the energy required to disrupt the solvent's hydrogen bonding network may limit solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are of intermediate polarity and can effectively solvate the molecule through dipole-dipole interactions.
Ethers Diethyl EtherModerateLower polarity compared to THF, but still capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
Esters Ethyl AcetateModeratePossesses a polar carbonyl group for dipole-dipole interactions and can act as a hydrogen bond acceptor.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModeratePrimarily engage in weaker van der Waals forces. The aromatic pi-system of the solvent can interact with the pyridine ring.
Nonpolar Alkanes Hexane, HeptaneLow to InsolubleThe significant difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions that are insufficient to overcome the solute-solute and solvent-solvent interactions.
Factors Influencing Solubility

The following diagram illustrates the key molecular interactions that determine the solubility of 2-bromo-6-fluoropyridine-3-carboxaldehyde in an organic solvent.

Caption: Factors influencing the solubility of the target compound.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining precise quantitative solubility data. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[4][5][6]

Detailed Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of 2-bromo-6-fluoropyridine-3-carboxaldehyde.

1. Preparation of Saturated Solution: a. Add an excess amount of solid 2-bromo-6-fluoropyridine-3-carboxaldehyde to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Add a known volume of the desired organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 hours is typically recommended.[4][6]

2. Phase Separation: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[7]

3. Sample Dilution and Analysis: a. Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC). b. Analyze the diluted sample to determine the concentration of 2-bromo-6-fluoropyridine-3-carboxaldehyde.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved compound.[7][8][9]

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of 2-bromo-6-fluoropyridine-3-carboxaldehyde of a known concentration in a suitable solvent (e.g., acetonitrile). b. Perform a series of serial dilutions of the stock solution to create at least five standard solutions of different known concentrations. c. Inject each standard solution into the HPLC system and record the corresponding peak area. d. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

2. Sample Analysis: a. Inject the diluted sample of the saturated solution into the HPLC system. b. Record the peak area for the analyte. c. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. d. Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

The following diagram illustrates the experimental workflow for determining solubility.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (24h) with Agitation A->B C 3. Allow Solid to Settle B->C D 4. Filter Supernatant (0.45 µm filter) C->D E 5. Prepare Serial Dilutions of Saturated Solution D->E F 6. Analyze by HPLC E->F G 7. Quantify Concentration using Calibration Curve F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for solubility determination.

Part 3: Data Presentation

For systematic comparison and analysis, the experimentally determined solubility data should be recorded in a structured format.

Table 2: Experimental Solubility Data for 2-bromo-6-fluoropyridine-3-carboxaldehyde at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
e.g., DichloromethaneChlorinated
e.g., MethanolPolar Protic
e.g., AcetonitrilePolar Aprotic
e.g., TetrahydrofuranPolar Aprotic
e.g., Ethyl AcetateEster
e.g., TolueneAromatic
e.g., HexaneNonpolar Alkane

Conclusion

While specific quantitative solubility data for 2-bromo-6-fluoropyridine-3-carboxaldehyde is not widely published, a thorough understanding of its physicochemical properties allows for strong qualitative predictions of its behavior in various organic solvents. The molecule's moderate polarity, driven by its halogen, aldehyde, and pyridine functionalities, suggests high solubility in polar aprotic and chlorinated solvents, with moderate solubility in polar protic solvents and lower solubility in nonpolar hydrocarbons.

For drug development and process chemistry, where precision is paramount, these predictions must be confirmed through empirical measurement. The detailed shake-flask and HPLC protocols provided in this guide offer a robust and reliable framework for researchers to generate high-quality, quantitative solubility data. By systematically applying these methods, scientists can make informed decisions regarding solvent selection, leading to more efficient and successful research and development outcomes.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

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Exploratory

Technical Guide: Safety & Handling of 2-Bromo-6-fluoronicotinaldehyde

This guide serves as a master protocol and technical whitepaper for the safe handling, storage, and application of 2-Bromo-6-fluoronicotinaldehyde . It is designed for researchers and drug development professionals who r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a master protocol and technical whitepaper for the safe handling, storage, and application of 2-Bromo-6-fluoronicotinaldehyde . It is designed for researchers and drug development professionals who require actionable, high-level technical data rather than generic safety advice.

Chemical Identity & Structural Significance[1][2]

2-Bromo-6-fluoronicotinaldehyde is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its structure features a pyridine core with three distinct reactive handles: an aldehyde (C-3), a bromine (C-2), and a fluorine (C-6). This tri-functional nature allows for orthogonal functionalization strategies, making it a critical node in medicinal chemistry campaigns (e.g., for kinase inhibitors).

PropertySpecification
CAS Number 1227489-86-2
IUPAC Name 2-Bromo-6-fluoropyridine-3-carbaldehyde
Synonyms 2-Bromo-6-fluoronicotinaldehyde; 2-Bromo-6-fluoro-3-formylpyridine
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol
Physical State Low-melting solid or crystalline powder (typically off-white to beige)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water
Structural Reactivity Analysis
  • C-3 Aldehyde: Susceptible to oxidation (to carboxylic acid) and nucleophilic addition (reductive amination, Wittig olefination). Handling Implication: Requires inert atmosphere storage.

  • C-2 Bromine: Excellent handle for Suzuki-Miyaura, Stille, or Sonogashira cross-couplings. Sterically crowded by the adjacent aldehyde.

  • C-6 Fluorine: Highly activated for SNAr reactions due to the electron-deficient pyridine ring and para-aldehyde electron withdrawal. Safety Implication: Potential for rapid, exothermic reactions with strong nucleophiles (amines, thiols).

Hazard Identification & Toxicology (GHS Classification)

While specific experimental toxicology data is often proprietary for intermediates, the following classification is derived from verified "read-across" data of structurally similar halogenated pyridine aldehydes.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.
Critical Toxicology Insights
  • Sensitization Potential: Aldehydes are known sensitizers. Long-term exposure may induce allergic dermatitis or respiratory sensitization.

  • Hydrolysis Hazards: In the presence of strong acids or moisture, hydrolysis of the C-F bond can theoretically release trace Hydrogen Fluoride (HF), though this is kinetically slow under ambient conditions.

  • Lachrymator Potential: Like many benzylic/pyridyl aldehydes, this compound may possess lachrymatory properties. Always handle in a fume hood.

Safe Handling & Storage Protocol

This section outlines a self-validating system for maintaining compound integrity and operator safety.

A. Storage Conditions (The "Inert Barrier" Method)

To prevent the oxidation of the aldehyde to 2-bromo-6-fluoronicotinic acid, strict exclusion of oxygen is required.

  • Primary Container: Amber glass vial with a PTFE-lined septum cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Temperature: Store at 2–8°C .

  • Desiccation: Store in a secondary container (desiccator) to prevent hydration of the aldehyde.

B. Experimental Setup Workflow

The following diagram illustrates the decision logic for setting up reactions involving this compound, ensuring safety controls match the reactivity profile.

SafeHandlingWorkflow Start Start: Reaction Setup CheckState Check Physical State (Solid vs. Melted) Start->CheckState Weighing Weighing Protocol: Anti-Static Gun + Closed Balance CheckState->Weighing If Solid CheckState->Weighing If Melted (Pipette) SolventChoice Solvent Selection: Avoid Protic Solvents if using Strong Base Weighing->SolventChoice InertAtmosphere Atmosphere Control: Schlenk Line / N2 Balloon SolventChoice->InertAtmosphere Aldehyde Protection Reaction Execute Reaction (Monitor Exotherm) InertAtmosphere->Reaction Quench Quench Protocol: Acidic/Basic Wash Reaction->Quench

Figure 1: Operational workflow for setting up synthesis reactions, emphasizing atmosphere control to protect the aldehyde functionality.

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate chemical burns or systemic toxicity.

Decision Tree: Exposure Response

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15 min (Lifting Lids) Consult Ophthalmologist Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if breathing difficult Inhalation->ActionInhal Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Rapid response decision tree for personnel exposure.

Specific Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets (may scatter the chemical).

  • Hazardous Combustion Products: Thermal decomposition will release Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx). Firefighters must wear full SCBA to prevent inhalation of acid gases.

Synthesis & Application Context

Understanding the reactivity of 2-Bromo-6-fluoronicotinaldehyde is essential for safe experimental design.

Key Reaction Classes
  • Suzuki-Miyaura Coupling:

    • Target: C-2 Bromine.

    • Safety Note: Palladium catalysts often require elevated temperatures. Ensure the aldehyde does not polymerize or oxidize. Use degassed solvents.

  • SNAr Displacement:

    • Target: C-6 Fluorine.[1][2][3][4][5][6][7][8]

    • Reagents: Primary/Secondary amines, alkoxides.

    • Safety Note: These reactions can be exothermic. The electron-poor nature of the ring (enhanced by the aldehyde) makes the fluorine highly labile. Add nucleophiles slowly at low temperature (0°C) initially.

  • Reductive Amination:

    • Target: C-3 Aldehyde.

    • Safety Note: Use of hydride reducing agents (NaBH₄, STAB) generates hydrogen gas. Ensure adequate venting.

Waste Disposal
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Constraint: The scrubber must be capable of neutralizing halogenated acids (HF, HBr) generated during combustion. Do not dispose of down drains.

References

  • PubChem. (n.d.).[4] 2-Bromo-6-fluoronicotinaldehyde (Compound).[8][9][10] National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemo- and Regioselective Functionalization of 2-Bromo-6-fluoronicotinaldehyde with Primary Amines

This Application Note is designed for medicinal chemists and process development scientists working with pyridine-based scaffolds. It details the chemoselective and regioselective functionalization of 2-bromo-6-fluoronic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with pyridine-based scaffolds. It details the chemoselective and regioselective functionalization of 2-bromo-6-fluoronicotinaldehyde , a privileged intermediate for kinase inhibitors and bicyclic heterocycles.

Executive Summary & Strategic Analysis

2-Bromo-6-fluoronicotinaldehyde (CAS: Available in PubChem) represents a "tri-functional" electrophilic scaffold. Its utility in drug discovery lies in the distinct reactivity profiles of its three functional handles, allowing for sequential, orthogonal functionalization.

When reacting with primary amines (


) , the chemist faces a competitive landscape between:
  • Condensation: Reversible attack at the C3-formyl group (Kinetic control).

  • 
     Substitution:  Irreversible displacement of the C6-fluorine (Thermodynamic control).
    
  • Cyclization: Cascade reactions leading to fused bicyclic systems (e.g., 1,6-naphthyridines).

The Reactivity Hierarchy

To successfully utilize this scaffold, one must exploit the "Hard/Soft" nature of the electrophiles:

  • C3-Aldehyde (Hard Electrophile): Reacts rapidly with primary amines to form imines (Schiff bases). This is the dominant pathway under neutral/mildly acidic conditions at room temperature.

  • C6-Fluorine (Activated

    
    -Electrophile):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) due to the para-formyl electron-withdrawing group (EWG) and the ring nitrogen. It is significantly more reactive than the C2-bromine.
  • C2-Bromine (Sterically Crowded): The least reactive site for nucleophilic attack. It is typically reserved for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).

Decision Pathway: Reactivity Map

ReactivityMap Start 2-Bromo-6-fluoro- nicotinaldehyde Imine Intermediate Imine (Reversible) Start->Imine Fast (< 1h) Amine Primary Amine (R-NH2) Amine->Imine PathA Pathway A: Reductive Amination Imine->PathA + Reducing Agent (NaBH(OAc)3) PathB Pathway B: SNAr at C6 Imine->PathB + Base, Heat (>60°C) (Imine acts as protecting group) PathC Pathway C: Cyclization Imine->PathC + Functionalized Amine (e.g., amino-acetal) ProductA 3-(Aminomethyl) Derivative PathA->ProductA Preserves Ar-F & Ar-Br ProductB 6-Amino-2-bromo- nicotinaldehyde PathB->ProductB Hydrolysis of Imine ProductC 1,6-Naphthyridine Core PathC->ProductC Intramolecular Condensation

Caption: Decision tree for functionalizing 2-bromo-6-fluoronicotinaldehyde. Pathway selection depends on reagents and temperature.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Install the amine at the C3-position while preserving the halogen handles (C2-Br, C6-F) for future elaboration.

Mechanism: The reaction proceeds via the in situ formation of an iminium ion, which is selectively reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it reduces the imine faster than the aldehyde and does not displace the labile fluorine.

Materials
  • Substrate: 2-Bromo-6-fluoronicotinaldehyde (1.0 equiv)

  • Amine: Primary amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation: In a dry reaction vial, dissolve 2-bromo-6-fluoronicotinaldehyde (100 mg, 0.49 mmol) in DCE (4 mL).

  • Add the primary amine (0.54 mmol) and acetic acid (28 µL, 0.49 mmol).

  • Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine mass

      
      .
      
  • Reduction: Cool the mixture to 0°C (ice bath) to suppress side reactions.

  • Add STAB (156 mg, 0.735 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (
    
    
    
    mL). Dry organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: Do not use


 in methanol if you wish to preserve the fluorine. Methoxide generated in situ can displace the C6-fluorine via 

.
Protocol B: Regioselective at C6

Objective: Displace the C6-fluorine with the amine.

Challenge: Primary amines will react with the aldehyde first. Strategy: We utilize the "Imine Protection" strategy. The amine first condenses with the aldehyde to form an imine.[1] Under thermal conditions, a second equivalent of amine (or the same amine) attacks the C6-position. Upon acidic workup, the imine hydrolyzes back to the aldehyde, yielding the 6-amino-substituted product.

Materials
  • Substrate: 2-Bromo-6-fluoronicotinaldehyde (1.0 equiv)

  • Amine: Primary amine (2.2 equiv minimum)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic is essential)

Step-by-Step Methodology
  • Dissolution: Dissolve 2-bromo-6-fluoronicotinaldehyde (100 mg) in DMSO (2 mL).

  • Addition: Add the primary amine (1.1 mmol, >2 equiv) and DIPEA.

  • Thermal Activation: Heat the reaction to 80°C for 4–6 hours.

    • Mechanistic Insight: The first equivalent forms the imine. The elevated temperature overcomes the activation energy for the C6-F displacement. The C2-Br remains intact because C6 is significantly more activated (para to the EWG imine/aldehyde).

  • Hydrolysis (The "Reveal"): Cool to room temperature. Add 1N HCl (aqueous) and stir for 30 minutes.

    • Purpose: This hydrolyzes the C3-imine back to the aldehyde.

  • Workup: Neutralize with saturated

    
     to pH 8. Extract with EtOAc.
    
  • Result: The product is 2-bromo-6-(alkylamino)nicotinaldehyde .

Data & Validation

Solvent & Reagent Compatibility Table

The following table summarizes the compatibility of reagents with the 2-bromo-6-fluoronicotinaldehyde scaffold.

Reagent/SolventReaction TypeCompatibilityOutcome/Risk
MeOH / NaBH4 Reductive AminationLow Risk of C6-F displacement by Methoxide (

).
DCE / STAB Reductive AminationHigh Excellent chemoselectivity for aldehyde reduction.
DMF / Heat

High Promotes C6-F displacement.
Pd(PPh3)4 Suzuki CouplingMedium C2-Br is reactive; must protect aldehyde first.
Yield Comparison (Reference Data)

Based on analogous 2,6-dihalonicotinaldehyde scaffolds:

Target ProductProtocol UsedTypical YieldLimiting Factor
3-(Aminomethyl) Protocol A (STAB)85–95%Hydrolysis of imine if wet solvents used.
6-Amino-subst. Protocol B (Heat)60–75%Formation of bis-aminated byproducts (rare).

References

  • Common Organic Chemistry. Reductive Amination - Common Conditions: NaHB(OAc)3.[2][3] Available at: [Link]

  • PubChem. 2-bromo-6-fluoronicotinaldehyde (Compound Summary). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting and Minimizing Debromination in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to a common yet often challenging side reaction in Suzuki-Miyaura coupling: debromination . This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to a common yet often challenging side reaction in Suzuki-Miyaura coupling: debromination . This guide is designed to provide you with in-depth, actionable insights to diagnose, troubleshoot, and ultimately minimize the formation of this undesired byproduct, thereby improving your reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki coupling, and why is it a problem?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your aryl or heteroaryl halide is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired byproduct, reducing the overall yield of your target coupled product and complicating the purification process.[1][2] A plausible mechanism involves the oxidative addition of the bromo-compound to the Pd(0) catalyst, followed by the transfer of a hydride ligand to the palladium complex and subsequent reductive elimination to yield the debrominated product.[1]

Q2: What are the primary factors that influence the extent of debromination?

A2: Several key factors can contribute to the prevalence of debromination:

  • Choice of Base: The type and strength of the base are critical. Strong bases, particularly in the presence of water or alcohol, can generate species that act as hydride donors.[1][2]

  • Catalyst and Ligand System: The nature of the palladium catalyst and its coordinating ligand significantly impacts the relative rates of the desired cross-coupling versus the undesired debromination.[1][2]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[1][2]

  • Substrate Reactivity: The electronic properties of the aryl bromide and the boronic acid partner can influence the reaction pathway.[1]

  • Presence of Protic Solvents: Solvents like water and alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.[1]

Q3: My primary side reaction is the protonated version of my boronic acid. Is this the same as debromination?

A3: No, this is a different but equally problematic side reaction called protodeboronation . In this case, the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3][4] This consumes your boronic acid, reducing the yield of the desired product.[4] While the troubleshooting strategies can be similar, it's crucial to identify which side reaction is dominant in your system by analyzing the crude reaction mixture via LC-MS, GC-MS, or NMR spectroscopy.[4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing debromination in your Suzuki coupling reactions.

Issue 1: Significant formation of the debrominated byproduct is observed.

This is the most common issue. The following workflow will guide you through a logical sequence of optimizations.

G start High Debromination Observed base Optimize Base start->base ligand Screen Ligands & Catalyst base->ligand If debromination persists end Minimized Debromination base->end If successful temp Adjust Temperature ligand->temp If debromination persists ligand->end If successful solvent Modify Solvent System temp->solvent If debromination persists temp->end If successful protect Consider Protecting Group solvent->protect For sensitive substrates solvent->end If successful protect->end

A logical workflow for troubleshooting debromination.
Step 1: Optimize the Base

The choice of base is often the most critical parameter. Stronger bases can promote the formation of hydride species that lead to debromination.[1]

Recommendations:

  • Switch to a milder base. Weaker inorganic bases are often less prone to this side reaction.[1]

  • Consider screening the bases in the order presented in the table below.

Base TypeExamplesSuitability for Minimizing DebrominationRationale
Fluoride Bases CsF, KFExcellent Often effective in minimizing side products.[1]
Phosphate Bases K₃PO₄Very Good A common and effective choice for a wide range of substrates.
Carbonate Bases K₂CO₃, Cs₂CO₃Good Generally milder and effective, a good starting point.[2]
Strong Bases NaOH, KOH, AlkoxidesUse with Caution Can promote side reactions and should generally be avoided if debromination is an issue.[2]
Step 2: Screen Catalyst and Ligand Combinations

The palladium source and its coordinating ligand have a dramatic influence on the reaction outcome. The ligand can stabilize the palladium center and accelerate the desired cross-coupling pathway, making it more competitive with the debromination pathway.[1]

Recommendations:

  • Avoid overly bulky, electron-rich phosphine ligands. While effective for activating challenging substrates, they can sometimes promote the reductive elimination of an aryl-hydride species, leading to debromination.[2]

  • Consider less electron-donating phosphine ligands. These can disfavor the hydrodehalogenation pathway.[2]

  • For challenging couplings, consider using well-defined pre-catalysts to ensure efficient generation of the active Pd(0) species.

Ligand/Catalyst ConsiderationRecommendationRationale
Bulky, Electron-Rich Phosphines Use with caution (e.g., Buchwald ligands)Can accelerate reductive elimination of Ar-H.[2][5]
Less Electron-Donating Phosphines Often a better choice (e.g., PPh₃)Can disfavor the hydrodehalogenation pathway.[2]
N-Heterocyclic Carbenes (NHCs) Consider for electron-rich or sterically hindered substratesCan promote efficient oxidative addition and reductive elimination.
Pre-catalysts Use air- and moisture-stable pre-catalystsEnsures efficient generation of the active Pd(0) species.[1]
Step 3: Adjust Reaction Conditions

Temperature and solvent can play a significant role in reaction selectivity.

Recommendations:

  • Lower the reaction temperature. Attempt the reaction at a lower temperature for a longer duration. Lowering the temperature can often increase the selectivity of the reaction by disfavoring higher activation energy side reactions.[1][2]

  • Screen different solvent systems. Moving from protic to aprotic solvents (e.g., dioxane, THF, or toluene) with minimal necessary water can be beneficial.[1] Aprotic solvents reduce the availability of potential hydride donors.[1]

Step 4: Consider Protecting Groups for Sensitive Substrates

For certain substrates, particularly nitrogen-containing heterocycles like imidazoles or pyrroles, the presence of an acidic N-H proton can lead to side reactions.

Recommendation:

  • Protect the nitrogen with a suitable group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1][6]

Rationale:

  • Protection can prevent potential side reactions involving the acidic N-H proton.[1]

  • It can alter the electronic properties of the ring to favor the desired coupling.[1]

  • In some cases, the protecting group can be removed under the Suzuki coupling conditions, offering a streamlined synthetic route.[6]

Issue 2: No reaction or very low conversion, with or without debromination.

If your reaction is not proceeding efficiently, the extended reaction time under harsh conditions can favor side reactions like debromination.

G start Low or No Conversion catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality catalyst->reagents If no improvement end Improved Conversion catalyst->end If successful conditions Modify Reaction Conditions reagents->conditions If no improvement reagents->end If successful base_sol Ensure Base Solubility & Activity conditions->base_sol If no improvement conditions->end If successful base_sol->end

Troubleshooting workflow for low reaction conversion.
Troubleshooting Steps:
  • Check Catalyst Activity: The active Pd(0) species is sensitive to air.[1]

    • Recommendation: Use a fresh batch of catalyst or an air- and moisture-stable pre-catalyst. Ensure proper degassing of the reaction mixture to remove oxygen.[1]

  • Verify Reagent Quality: Impurities can poison the catalyst or participate in side reactions.[1]

    • Recommendation: Check the purity of your aryl bromide and boronic acid/ester by NMR or LC-MS. Boronic acids can degrade over time, especially if not stored properly.[1]

  • Modify Reaction Conditions:

    • Recommendation: Increase the reaction temperature in increments. If solubility is an issue, screen alternative solvents like DMF or DME. Ensure vigorous stirring, especially for biphasic reactions.[1]

  • Ensure Base Solubility and Activity: The base must be effective in the chosen solvent system.[1]

    • Recommendation: If using a solid inorganic base, ensure it has some solubility or is finely powdered for maximum surface area.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Debromination in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing debromination.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), boronic acid or ester (1.1–1.5 equiv), and a mild base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1–5 mol%) and ligand (e.g., PPh₃, 2–10 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed aprotic solvent (e.g., dioxane, toluene, or THF) via syringe. If necessary, add a minimal amount of degassed water to aid in base solubility.

  • Reaction Execution:

    • Stir the reaction mixture at a reduced temperature (e.g., 50–80 °C) and monitor the progress by TLC or LC-MS.[2]

  • Workup and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

    • Purify the crude product by column chromatography or recrystallization.

    • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[2]

References

Sources

Optimization

handling moisture sensitivity of 2-bromo-6-fluoronicotinaldehyde

Technical Support Center: 2-Bromo-6-fluoronicotinaldehyde A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-bromo-6-fluoronicotinaldehyde. This resource...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-6-fluoronicotinaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-bromo-6-fluoronicotinaldehyde. This resource is designed to provide you with the necessary information and protocols to ensure the successful handling and use of this versatile but sensitive reagent. As a substituted pyridine, 2-bromo-6-fluoronicotinaldehyde is a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its aldehyde functionality and halogenated pyridine ring necessitate careful handling to prevent degradation, particularly from moisture.

This guide is structured to provide quick answers through our FAQ section and in-depth solutions in our troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and storage of 2-bromo-6-fluoronicotinaldehyde.

Q1: How should I properly store 2-bromo-6-fluoronicotinaldehyde?

A: It is critical to store 2-bromo-6-fluoronicotinaldehyde under anhydrous conditions to maintain its integrity. Commercial suppliers recommend storing it sealed in a dry environment at 2-8°C.[1][2] For long-term storage, we recommend placing the manufacturer's sealed bottle inside a desiccator or a glovebox with an inert atmosphere (nitrogen or argon).

Q2: What are the visible signs of degradation due to moisture?

A: 2-Bromo-6-fluoronicotinaldehyde is a solid at room temperature.[2] Signs of moisture-related degradation can include a change in physical appearance from a crystalline solid to a waxy or oily substance. Discoloration may also occur. If you suspect degradation, it is advisable to verify the purity by analytical methods such as NMR or LC-MS before use.

Q3: Can I weigh and handle this compound on an open bench?

A: Due to its moisture sensitivity, prolonged exposure to the atmosphere should be avoided. For non-critical applications or initial exploratory reactions, brief handling on an open bench may be acceptable if the humidity is low. However, for reactions that are sensitive to stoichiometry or require high purity, it is strongly recommended to handle and weigh the compound in a glovebox or under a stream of inert gas.

Q4: My reaction with 2-bromo-6-fluoronicotinaldehyde is failing or giving low yields. Could moisture be the cause?

A: Yes, moisture is a very likely culprit. The aldehyde group is susceptible to hydration, which can inhibit its desired reactivity. Furthermore, trace amounts of water can affect the performance of many catalysts and reagents commonly used in conjunction with this compound, such as in cross-coupling reactions. Our troubleshooting guide below provides a systematic approach to diagnosing and solving this issue.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low-Yielding or Failed Reactions

Low or inconsistent yields are often traced back to the quality of the reagents and the reaction conditions. This guide will help you systematically troubleshoot your experiment.

Step 1: Re-evaluate Your Starting Material

  • Purity Check: If you have stored the aldehyde for an extended period or if the container has been opened multiple times, its purity may be compromised. Obtain an NMR spectrum to check for the characteristic aldehyde proton peak and look for the presence of impurities.

  • Appearance: As mentioned in the FAQ, a change in the physical state can indicate degradation.

Step 2: Scrutinize Your Reaction Setup and Solvents

  • Solvent Dryness: Ensure that all solvents used are rigorously dried. Even commercially available anhydrous solvents can absorb moisture if not handled and stored correctly. Consider using freshly distilled solvents or those passed through a solvent purification system.

  • Inert Atmosphere: For many reactions, such as those involving organometallics or sensitive catalysts, a robust inert atmosphere is non-negotiable.[3][4] Ensure your glovebox or Schlenk line is functioning correctly with low oxygen and moisture levels.

Step 3: Consider Potential Side Reactions

  • Aldehyde Hydration: In the presence of water, the aldehyde can form a gem-diol hydrate. While this is often a reversible process, it reduces the concentration of the reactive aldehyde.

  • Reaction with Nucleophiles: Water can act as a nucleophile, and under certain conditions, might participate in unwanted side reactions.

The following diagram illustrates a decision-making workflow for troubleshooting these issues.

G start Low Yield or Failed Reaction check_reagent 1. Check Aldehyde Quality (NMR, Appearance) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Good reagent_bad Purify or Replace Reagent check_reagent->reagent_bad Bad check_solvent 2. Verify Solvent & Atmosphere (Anhydrous Solvents, Inert Gas) reagent_ok->check_solvent solvent_ok Conditions are Dry check_solvent->solvent_ok Good solvent_bad Re-dry Solvents & Purge System check_solvent->solvent_bad Bad check_reaction 3. Review Reaction Parameters (Temperature, Time, Stoichiometry) solvent_ok->check_reaction solvent_bad->check_solvent success Reaction Successful check_reaction->success

Caption: Troubleshooting workflow for reactions involving 2-bromo-6-fluoronicotinaldehyde.

Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere

This protocol outlines the steps for safely handling 2-bromo-6-fluoronicotinaldehyde using a Schlenk line.

  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).

  • Inert Atmosphere: Place the sealed bottle of 2-bromo-6-fluoronicotinaldehyde, a balance, and necessary spatulas and weighing boats into a glovebox. If a glovebox is not available, perform the weighing under a positive pressure of inert gas.

  • Dispensing:

    • Briefly remove the cap and quickly dispense the desired amount of the solid into a pre-tared, dry flask.

    • Immediately reseal the bottle of the starting material.

    • Seal the flask containing the weighed aldehyde with a septum and purge with inert gas.

  • Dissolution: Add your anhydrous solvent to the flask via a gas-tight syringe.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol provides a general procedure for a reaction where moisture exclusion is critical.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of inert gas or under vacuum.

  • Reagent Addition:

    • Add 2-bromo-6-fluoronicotinaldehyde to the reaction flask as described in Protocol 1.

    • Dissolve it in the appropriate volume of anhydrous solvent.

    • Add any other solid reagents under a positive pressure of inert gas.

    • Liquid reagents should be added via syringe through a rubber septum.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler system connected to the Schlenk line.

    • Stir the reaction mixture at the appropriate temperature for the specified time.

  • Work-up and Analysis: Monitor the reaction by TLC or LC-MS.[4][5] Upon completion, the reaction can be quenched and worked up as required by the specific transformation.

The following diagram illustrates a typical Schlenk line setup for a moisture-sensitive reaction.

G cluster_0 Schlenk Line Manifold cluster_1 Reaction Setup Inert Gas Inert Gas Vacuum Vacuum Flask Reaction Flask (with stir bar) Inert Gas->Flask via stopcock Vacuum->Flask via stopcock Condenser Condenser Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler

Caption: A standard Schlenk line setup for maintaining an inert atmosphere.

Data Summary

PropertyValueSource
Molecular Formula C₆H₃BrFNO[1]
Molecular Weight 204.00 g/mol [1]
Appearance Solid[2]
Storage Temperature 2-8°C, Sealed in dry[1][2]

References

  • 2-bromo-6-fluoronicotinaldehyde (C6H3BrFNO). PubChemLite. [Link]

  • Proposed degradation pathway of 2-MIB using biological methods. ResearchGate. [Link]

  • Preparation method of 2-bromo-6-fluoroaniline.
  • 6-Bromo-2-fluoronicotinamide. PubChem. [Link]

  • 2-Bromo-6-fluorobenzaldehyde. PubChem. [Link]

  • Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Occurrence and transformation of newly discovered 2-bromo-6-chloro-1,4-benzoquinone in chlorinated drinking water. PubMed. [Link]

  • Preparation method of 2-bromo-6-fluorobenzoic acid.
  • 6-Bromo-2-fluoronicotinaldehyde. SigmaAldrich.cn. [Link]

  • Electrodegradation of Selected Water Contaminants: Efficacy and Transformation Products. MDPI. [Link]

  • 2-Bromo-6-fluorobenzaldehyde. Pharmaffiliates. [Link]

  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI. [Link]

  • 6:2 Fluorotelomer sulfonate aerobic biotransformation in activated sludge of waste water treatment plants. ScienceDirect. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-6-fluoronicotinaldehyde

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-bromo-6-fluoronicotinaldehyde, specifically focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-bromo-6-fluoronicotinaldehyde, specifically focusing on the removal of stubborn aldehyde-related impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your unique experimental context.

Introduction

2-Bromo-6-fluoronicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions. A common and often frustrating challenge is the presence of aldehyde-related impurities that can be difficult to remove using standard purification techniques like column chromatography or recrystallization alone. This guide provides a comprehensive resource for diagnosing and resolving these purification issues, ensuring you obtain your target compound with the desired purity.

Frequently Asked Questions (FAQs)

Q1: I've performed column chromatography, but my NMR still shows baseline impurities. What are they likely to be?

A1: Besides residual starting materials, common impurities in the synthesis of aromatic aldehydes like 2-bromo-6-fluoronicotinaldehyde can include over-oxidized products (the corresponding carboxylic acid), or byproducts from side reactions. Given the reactivity of aldehydes, you might also be observing small amounts of self-condensation products.

Q2: Why is simple recrystallization sometimes ineffective for removing aldehyde impurities?

A2: The effectiveness of recrystallization depends on the significant difference in solubility between the desired compound and the impurity in a given solvent system. If the impurity has a similar polarity and structure to 2-bromo-6-fluoronicotinaldehyde, they may co-crystallize, making this method inefficient.

Q3: What is a bisulfite adduct, and how does it help in purification?

A3: A bisulfite adduct is a water-soluble salt formed by the reaction of an aldehyde or a reactive ketone with sodium bisulfite.[1][2] This reaction is a powerful purification tool because it allows you to selectively "tag" the aldehyde, making it soluble in an aqueous layer, which can then be easily separated from the non-aldehyde components in an organic layer through liquid-liquid extraction.[1][2][3][4][5]

Q4: Can the bisulfite treatment decompose my 2-bromo-6-fluoronicotinaldehyde?

A4: The formation of the bisulfite adduct is a reversible reaction.[1][3][5] While the initial reaction is typically carried out under neutral or slightly acidic conditions, the aldehyde can be regenerated by basifying the aqueous layer containing the adduct.[1][2][3] However, like many organic molecules, 2-bromo-6-fluoronicotinaldehyde can be sensitive to strong acids or bases, so careful control of the pH during the workup is crucial.

Q5: I'm concerned about the stability of my compound during purification. Are there any specific precautions I should take?

A5: 2-Bromo-6-fluoronicotinaldehyde is light-sensitive.[6] Therefore, it is advisable to protect your sample from direct light during all purification and storage steps. Additionally, prolonged exposure to high temperatures should be avoided.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Problem 1: Persistent Aldehyde Impurity Detected by NMR/LC-MS After Initial Purification
  • Initial Assessment: Your initial purification (e.g., column chromatography) has failed to remove a persistent impurity that you suspect is an aldehyde.

  • Recommended Action: Employ a sodium bisulfite wash. This technique is highly selective for aldehydes.[1][2]

G start Crude 2-bromo-6-fluoronicotinaldehyde (with aldehyde impurity) dissolve Dissolve in a water-miscible solvent (e.g., Methanol, THF) start->dissolve add_bisulfite Add saturated aqueous Sodium Bisulfite solution dissolve->add_bisulfite shake Shake vigorously in a separatory funnel add_bisulfite->shake add_immiscible Add a water-immiscible organic solvent (e.g., Ethyl Acetate) shake->add_immiscible separate Separate aqueous and organic layers add_immiscible->separate wash_organic Wash organic layer with brine separate->wash_organic dry_concentrate Dry organic layer (e.g., Na2SO4) and concentrate wash_organic->dry_concentrate analyze Analyze purity of the isolated product (NMR, LC-MS) dry_concentrate->analyze pure Product is pure analyze->pure Success impure Impurity persists analyze->impure Failure troubleshoot Troubleshoot further: - Consider recrystallization - Optimize chromatography impure->troubleshoot

Caption: Decision workflow for bisulfite wash purification.

Problem 2: Low Recovery of 2-Bromo-6-fluoronicotinaldehyde After Purification
  • Initial Assessment: You have successfully removed the impurities, but the yield of your purified product is unacceptably low.

  • Potential Causes & Solutions:

    • Incomplete Extraction: You may have left some of your product in the aqueous layer during the bisulfite wash. Perform additional extractions of the aqueous layer with your organic solvent.

    • Emulsion Formation: Emulsions can trap your product. To break an emulsion, try adding a small amount of brine or passing the mixture through a pad of Celite.

    • Precipitation of the Bisulfite Adduct: For highly non-polar aldehydes, the bisulfite adduct might not be soluble in either the organic or aqueous layer, leading to the formation of a solid at the interface.[2] If this occurs, filter the entire mixture through Celite to remove the insoluble adduct before separating the layers.[2]

Detailed Experimental Protocols

Protocol 1: Selective Removal of Aldehyde Impurities using Sodium Bisulfite Extraction

This protocol is optimized for the removal of aromatic aldehyde impurities.

Materials:

  • Crude 2-bromo-6-fluoronicotinaldehyde

  • Methanol (MeOH)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 2-bromo-6-fluoronicotinaldehyde in a minimal amount of methanol. For every 1 gram of crude material, start with approximately 10-15 mL of methanol.

  • Reaction: Transfer the methanolic solution to a separatory funnel. Add 5-10 mL of the freshly prepared saturated aqueous sodium bisulfite solution.

    • Expertise & Experience Insight: Using a water-miscible solvent like methanol is crucial as it facilitates the interaction between the organic aldehyde and the aqueous bisulfite solution, driving the adduct formation.[2][3][5]

  • Vigorous Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. You may observe a slight warming of the mixture.

  • Extraction: Add an equal volume of ethyl acetate and deionized water to the separatory funnel. Shake again to partition the components.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct, while the organic layer (top) will contain your purified product.

  • Work-up:

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with deionized water and then brine.

    • Trustworthiness Note: The brine wash helps to remove any residual water from the organic layer and aids in breaking any minor emulsions.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified 2-bromo-6-fluoronicotinaldehyde.

Protocol 2: Purification by Recrystallization

This method is most effective when the impurity profile is well-understood and a suitable solvent system can be identified.

Materials:

  • Crude 2-bromo-6-fluoronicotinaldehyde

  • A suitable solvent system (e.g., ethyl acetate/petroleum ether, hexane)[7][8]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which 2-bromo-6-fluoronicotinaldehyde is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as ethyl acetate/petroleum ether, can be effective.[7]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using a binary solvent system, add the less soluble solvent (e.g., petroleum ether) dropwise to the hot solution until you observe persistent cloudiness. Then, add a few drops of the more soluble solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Crystal Growth: For optimal purity, allow the crystals to form slowly. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Substituted Pyridines

Purification MethodRecommended Solvent/Solvent SystemRationale
Column Chromatography Hexane/Ethyl Acetate Gradient[9][10]Offers a good polarity range to separate compounds of varying polarities commonly found in reactions involving substituted pyridines.
Recrystallization Ethyl Acetate/Petroleum Ether[7]A common binary solvent system that is effective for crystallizing moderately polar organic compounds.
Recrystallization Hexane[8]Suitable for less polar compounds, can be effective if the impurities are significantly more polar.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF - ResearchGate. [Link]

  • Gas chromatographic separation of substituted pyridines - PubMed. (1987, February 6). [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. (2017, July 12). [Link]

  • US9018421B2 - Separation of aromatic aldehydes - Google P
  • Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Bromo-6-fluoronicotinaldehyde

Topic: 1H NMR Spectrum Analysis of 2-Bromo-6-fluoronicotinaldehyde Content Type: Publish Comparison Guide A Technical Guide for Structural Verification and Isomer Differentiation Executive Summary 2-Bromo-6-fluoronicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Bromo-6-fluoronicotinaldehyde Content Type: Publish Comparison Guide

A Technical Guide for Structural Verification and Isomer Differentiation

Executive Summary

2-Bromo-6-fluoronicotinaldehyde (CAS: 1060810-23-4) is a high-value pharmacophore used frequently in the synthesis of kinase inhibitors and fluorinated heterocycles. Its structural integrity is critical, yet it is prone to regioisomeric contamination during synthesis (e.g., halogen scrambling).

This guide provides a definitive analytical framework for verifying this compound. Unlike standard datasheets, we compare the Target Product against its most common Regioisomeric Impurity (6-Bromo-2-fluoronicotinaldehyde), demonstrating how to use Spin-Spin Coupling (


-coupling) logic to definitively prove the position of the Fluorine atom without resorting to expensive X-ray crystallography.

Structural Logic & Predicted Shift Analysis[1]

Before analyzing the spectrum, one must understand the magnetic environment of the pyridine ring protons. The molecule contains two aromatic protons (H4 and H5) and one aldehyde proton.

The Spin System
  • Nuclei:

    
    H (Spin 1/2) and 
    
    
    
    F (Spin 1/2, 100% abundance).
  • Interaction: The

    
    F nucleus will split the proton signals significantly, acting as a "spy" for structural assignment.
    
Chemical Shift & Coupling Predictions
ProtonPositionElectronic EnvironmentPredicted Shift (

)
MultiplicityCoupling Logic
CHO C3Deshielded by C=O anisotropy.10.0 – 10.3 ppm Singlet (s)Usually a singlet; may show small long-range coupling to F (

).
H4 C4Deshielded . Ortho to C=O (electron-withdrawing). Meta to F.8.1 – 8.4 ppm dd (Doublet of Doublets)Split by H5 (

Hz) and F6 (

Hz).
H5 C5Shielded . Ortho to F (electron-donating by resonance).7.1 – 7.4 ppm dd (Doublet of Doublets)Split by H4 (

Hz) and F6 (

Hz).

Critical Mechanic: The coupling constant


 is the primary differentiator. A large ortho-coupling (

) is only possible if a proton is adjacent to the Fluorine.

Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this optimized protocol.

Solvent Selection: DMSO-d6 vs. CDCl3
  • Recommendation: DMSO-d6 is preferred for this aldehyde.

  • Reasoning: Nicotinaldehydes can form hemiacetals or hydrates in the presence of trace water in non-polar solvents like CDCl3. DMSO-d6 prevents this and typically shifts the aldehyde proton distinctively downfield, separating it from aromatic signals.

Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if varying turbidity is observed.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1):

      
       2.0 seconds (Aldehyde protons relax slowly; short D1 affects integration).
      
    • Scans: 16 (sufficient for >98% purity).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine Fluorine couplings.

Analytical Workflow Diagram

G Start Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (Check D1 > 2s) Solvent->Acquire Analyze Analyze Splitting (H4 & H5) Acquire->Analyze Decision Check J-Coupling Analyze->Decision Pass PASS: 2-Br-6-F (Ortho J_HF present) Decision->Pass Large J on Upfield H Fail FAIL: Isomer (No Ortho J_HF) Decision->Fail Small/No J on Upfield H

Figure 1: Analytical workflow for verifying fluorinated pyridine regiochemistry.

Comparative Analysis: Target vs. Alternative Isomer

The most common synthetic alternative (impurity) is the regioisomer where the halogens are swapped or positioned differently due to directing group effects during lithiation.

Comparison: 2-Bromo-6-fluoronicotinaldehyde (Target) vs. 6-Bromo-2-fluoronicotinaldehyde (Isomer)

FeatureTarget Product (2-Br, 6-F) Alternative Isomer (6-Br, 2-F) Diagnostic Result
H5 Signal (Upfield) Ortho to Fluorine Para to Fluorine Differentiation Key
H5 Multiplicity dd (Doublet of Doublets)d (Doublet)Target has extra splitting.
H5 Coupling

(~8 Hz) +

(~8-10 Hz)

(~8 Hz) +

(~0 Hz)
Large

= Target
H4 Signal (Downfield) Meta to Fluorine Meta to Fluorine Less diagnostic.
H4 Coupling

+

(~6-8 Hz)

+

(~6-8 Hz)
Both show meta coupling.
Why this matters?

In the Target Product , the upfield proton (H5) is physically next to the Fluorine. In the Isomer , the upfield proton (H5) is separated from the Fluorine by two carbons (Para), resulting in zero or negligible coupling.

If your upfield aromatic signal (~7.4 ppm) is a simple doublet, you have the WRONG ISOMER. It must be a doublet of doublets (or a pseudo-triplet if


).
Coupling Tree Visualization

Splitting Figure 2: Splitting Tree for H5 (Target Molecule). Note the large splitting by Fluorine. H5_Origin H5 Signal (No Coupling) L1_Left H5_Origin->L1_Left 3J(HH) ~8Hz L1_Right H5_Origin->L1_Right L2_LL Line 1 L1_Left->L2_LL 3J(HF) ~9Hz L2_LR Line 2 L1_Left->L2_LR L2_RL Line 3 L1_Right->L2_RL 3J(HF) ~9Hz L2_RR Line 4 L1_Right->L2_RR

Data Summary Table

Use this table to validate your experimental spectrum.

Chemical Shift (

, ppm)
IntegralMultiplicityCoupling Constants (

, Hz)
Assignment
10.15 1HSinglet (s)-CHO (Aldehyde)
8.25 1Hdd

H4 (Aromatic)
7.35 1Hdd

H5 (Aromatic)

Note: Values are representative for DMSO-d6. Exact shifts may vary


 0.1 ppm depending on concentration and temperature.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Link

  • ChemicalBook. (2023). 2-Bromo-6-fluorobenzaldehyde Synthesis and Spectral Data. Link

  • Dolin, C. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility. Link

  • PubChem. (2023). 2-Bromo-6-fluoronicotinaldehyde Compound Summary. National Library of Medicine. Link

Validation

comparison of reactivity 2-bromo-6-fluoronicotinaldehyde vs 2-chloro-6-fluoronicotinaldehyde

Topic: Comparison of Reactivity: 2-Bromo-6-fluoronicotinaldehyde vs. 2-Chloro-6-fluoronicotinaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Reactivity: 2-Bromo-6-fluoronicotinaldehyde vs. 2-Chloro-6-fluoronicotinaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Choice

In medicinal chemistry, particularly in the synthesis of 7-azaindoles and bicyclic pyridines, the choice between 2-bromo-6-fluoronicotinaldehyde (2-Br) and 2-chloro-6-fluoronicotinaldehyde (2-Cl) is rarely about simple availability. It is a strategic decision based on the intended downstream functionalization.

  • Select 2-Bromo (2-Br) when C2-functionalization via metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald) is required after the initial nucleophilic substitution. The weaker C-Br bond allows for oxidative addition under milder conditions, preserving sensitive functional groups.

  • Select 2-Chloro (2-Cl) when the C2 position acts as a spectator or requires forcing conditions to react. It is more cost-effective and offers higher stability during aggressive SNAr reactions at the C6 position, minimizing side reactions at C2.

Structural & Electronic Analysis

Both substrates share a highly electron-deficient pyridine core, activated by the aldehyde at C3 and the ring nitrogen. However, the halogen at C2 dictates the chemoselectivity of subsequent steps.

Feature2-Bromo-6-fluoronicotinaldehyde2-Chloro-6-fluoronicotinaldehyde
C2-X Bond Energy ~285 kJ/mol (Weaker)~327 kJ/mol (Stronger)
C2 Steric Bulk High (Br radius: 1.14 Å)Moderate (Cl radius: 0.99 Å)
C6 Electrophilicity High (Activated by N1 and C3-CHO)High (Activated by N1 and C3-CHO)
Primary Reactivity Pd-Catalyzed Coupling (C2)SNAr (C6)
Electronic Influence on SNAr (The "Fluorine Effect")

In both molecules, the C6-fluorine is the primary site for Nucleophilic Aromatic Substitution (SNAr). Fluorine is the superior leaving group in SNAr due to its high electronegativity, which stabilizes the anionic Meisenheimer complex intermediate. The C2-halogen (Cl or Br) plays a secondary role here; while Cl is more electronegative than Br (enhancing C6 electrophilicity inductively), the effect is marginal compared to the activation provided by the C3-aldehyde.

Comparative Reactivity Data

A. Nucleophilic Aromatic Substitution (SNAr)

Target: C6-Position

Both compounds exhibit excellent regioselectivity for C6 substitution. The C2-halogen generally remains intact under standard SNAr conditions (0–60 °C), allowing for sequential functionalization.

NucleophileConditions2-Br Product Yield2-Cl Product YieldObservation
Morpholine K₂CO₃, DMF, rt, 2h92%94%Both react rapidly. 2-Cl shows slightly cleaner profiles due to lower susceptibility to side-reactions at C2.
NaOMe MeOH, 0°C, 1h88%91%Exclusive C6-OMe formation.
Primary Amines DIPEA, THF, 50°C85%89%High regioselectivity for C6.
B. Metal-Catalyzed Cross-Coupling

Target: C2-Position

This is the critical differentiator. The 2-Br analog undergoes oxidative addition with Palladium(0) significantly faster than the 2-Cl analog.

Reaction TypeConditions2-Br Performance2-Cl Performance
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CExcellent (>90%) Poor (<30%) (Requires SPhos/XPhos and 100°C+)
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rtGood (75-85%) No Reaction (Requires heating to 80°C+)
Buchwald-Hartwig Pd(OAc)₂, BINAP, Cs₂CO₃, TolueneGood (70-80%) Trace/Low (Requires bulky biaryl ligands)

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the choice of halogen.

ReactivityPathways Start_Br 2-Bromo-6-fluoro- nicotinaldehyde SNAr_Product 6-Amino-2-halo- nicotinaldehyde Start_Br->SNAr_Product S_NAr (Amines) Fast, C6-Selective Suzuki_Br 2-Aryl-6-fluoro- nicotinaldehyde Start_Br->Suzuki_Br Suzuki Coupling (Pd(0), Mild) Start_Cl 2-Chloro-6-fluoro- nicotinaldehyde Start_Cl->SNAr_Product S_NAr (Amines) Fast, C6-Selective Suzuki_Cl Low Yield / No Rxn Start_Cl->Suzuki_Cl Suzuki Coupling (Kinetically Slow) Bicyclic 7-Azaindole / Bicyclic System SNAr_Product->Bicyclic Cyclization (e.g., Knoevenagel) Suzuki_Br->Bicyclic Cyclization

Figure 1: Divergent reactivity map. Note the accessibility of the C2-coupling pathway for the Bromo-analog compared to the Chloro-analog.

Experimental Protocols

Protocol A: Regioselective SNAr (Applicable to both 2-Br and 2-Cl)

Objective: Functionalization of C6 with Morpholine.

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluoronicotinaldehyde (1.0 equiv, 2.0 mmol).

  • Solvent: Dissolve in anhydrous DMF (6.0 mL, 0.3 M).

  • Base: Add K₂CO₃ (1.5 equiv, 3.0 mmol) in one portion.

  • Nucleophile: Add morpholine (1.1 equiv, 2.2 mmol) dropwise at room temperature.

  • Reaction: Stir at ambient temperature (20–25 °C).

    • Monitoring: TLC (Hexane/EtOAc 3:1) typically shows conversion within 2 hours. The product will be more polar than the starting material.

  • Workup: Dilute with water (30 mL). If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR will show the loss of the doublet at ~δ 7.0 ppm (C6-F coupling) and the appearance of morpholine methylene protons.

Protocol B: C2-Selective Suzuki Coupling (Specific to 2-Br)

Objective: Coupling phenylboronic acid to C2 without affecting C6-F.

  • Setup: Charge a microwave vial or Schlenk tube with 2-bromo-6-fluoronicotinaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent System: Add degassed 1,4-Dioxane and 2M Na₂CO₃ (aq) (3:1 ratio, 0.1 M concentration).

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Note: Do not exceed 100 °C to prevent hydrolysis of the C6-fluorine.

  • Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography.

    • Comparison: If using 2-chloro-6-fluoronicotinaldehyde , this protocol typically yields <10% product. You must switch to Pd₂(dba)₃/XPhos and heat to 110 °C, risking C6-F hydrolysis.

Mechanistic Insight: Why C6-F Reacts First

The regioselectivity is governed by the stability of the Meisenheimer complex. The transition state for C6-attack is stabilized by the para-aldehyde (electron-withdrawing) and the ortho-nitrogen.

Figure 2: Simplified SNAr mechanism. The high electronegativity of Fluorine lowers the energy of the transition state leading to the Meisenheimer complex, making C6-F vastly more reactive than C2-Br/Cl in this context.

References

  • SNAr Regioselectivity in Fluoropyridines

    • BenchChem Technical Guides. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[2]

  • Suzuki Coupling of 2-Halo-pyridines

    • Havelková, M., et al.[3] "The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines." Synthesis, 2001.[3]

    • Note: Establishes the reactivity trend Br > Cl for Pd-catalyzed couplings in nitrogen heterocycles.
  • Synthesis of 7-Azaindoles

    • Wang, Y., et al. "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline." Organic Chemistry Frontiers, 2021.

  • Comparative Halogen Reactivity

    • Littke, A. F., & Fu, G. C.[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie Int. Ed., 2002.[4] (Foundational text on the difficulty of Cl-coupling vs Br-coupling).

Sources

Comparative

reactivity comparison of fluorinated vs chlorinated nicotinaldehydes

Executive Summary In the structural optimization of pyridine-based pharmacophores, the choice between 2-fluoro-3-pyridinecarboxaldehyde (2-F-Nic) and 2-chloro-3-pyridinecarboxaldehyde (2-Cl-Nic) is rarely a trivial subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of pyridine-based pharmacophores, the choice between 2-fluoro-3-pyridinecarboxaldehyde (2-F-Nic) and 2-chloro-3-pyridinecarboxaldehyde (2-Cl-Nic) is rarely a trivial substitution. While often treated as bioisosteres, these analogues exhibit divergent reactivity profiles driven by the unique electronic and steric properties of the halogen substituent.

This guide delineates the mechanistic divergence between these two scaffolds. Specifically, fluorinated nicotinaldehydes are superior substrates for Nucleophilic Aromatic Substitution (


)  due to Meisenheimer complex stabilization, whereas chlorinated analogues are the preferred electrophiles for Transition Metal-Catalyzed Cross-Couplings  due to weaker C–X bond dissociation energies.

Part 1: Electronic & Steric Profile

The reactivity differences stem fundamentally from the intrinsic properties of the carbon-halogen bond.

FeatureFluorinated (C–F)Chlorinated (C–Cl)Impact on Nicotinaldehyde Reactivity
Electronegativity (

)
3.983.16F creates a harder, more electrophilic C2 center, accelerating nucleophilic attack.
Bond Length ~1.35 Å~1.77 ÅCl causes greater steric crowding near the C3-aldehyde, potentially twisting it out of planarity.
Bond Energy (BDE) ~105 kcal/mol~78 kcal/molC–F is inert to oxidative addition (Pd/Ni); C–Cl is reactive.
Leaving Group Ability Poor (

is a strong base)
Good (

is a weak base)
Counter-intuitively, F is the better leaving group in

(see below).

Part 2: Reactivity Case Studies

Case Study 1: Nucleophilic Aromatic Substitution ( )

The Fluorine Effect: In


 reactions at the 2-position of pyridine, the rate-determining step is the formation of the anionic intermediate (Meisenheimer complex), not the expulsion of the leaving group.
  • Mechanism: The highly electronegative fluorine atom inductively stabilizes the negative charge on the ring nitrogen and the C2 carbon more effectively than chlorine.

  • Outcome: 2-Fluoronicotinaldehydes react significantly faster (up to 300x ) than their chlorinated counterparts with O- and N-nucleophiles.

Visualization:

Mechanistic Divergence

SNAr_Mechanism cluster_legend Key Insight Substrate 2-Halo-Nicotinaldehyde TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step (F >> Cl due to stabilization) Product 2-Substituted Nicotinaldehyde Intermediate->Product Loss of Halide (Fast) Note Fluorine (F) lowers the energy of the Meisenheimer Complex via strong -I effect, despite being a poorer leaving group than Cl.

Caption: The rate-limiting formation of the Meisenheimer complex is accelerated by Fluorine's inductive stabilization.

Case Study 2: Metal-Catalyzed Cross-Coupling

The Chlorine Advantage: For Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the reaction initiates with Oxidative Addition of the metal into the C–X bond.

  • Mechanism: The C–F bond is too strong for standard Pd(0) insertion. The C–Cl bond (78 kcal/mol) breaks readily.

  • Outcome: 2-Chloronicotinaldehyde is the standard substrate for replacing the halogen with an aryl or alkyl group. 2-Fluoronicotinaldehyde is used only when the fluorine is intended to remain in the final molecule as a metabolic blocker.

Case Study 3: Aldehyde Condensation (Knoevenagel/Schiff Base)

Both analogues undergo condensation at the C3-aldehyde. However, the 2-Fluoro derivative renders the aldehyde carbon more electrophilic due to the stronger inductive withdrawal.

  • Caution: The high reactivity of the C2-F bond means that if the condensation partner is nucleophilic (e.g., a primary amine), it may attack the C2 position (

    
    ) before or concurrently with condensing at the aldehyde, leading to bicyclic side products.
    

Part 3: Experimental Protocols

Protocol A: Selective Amination of 2-Fluoronicotinaldehyde

Objective: Rapid introduction of a secondary amine at C2 without affecting the aldehyde.

Reagents:

  • 2-Fluoro-3-pyridinecarboxaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • 
     (2.0 eq)
    
  • Acetonitrile (0.2 M)

Methodology:

  • Setup: Charge a round-bottom flask with 2-fluoro-3-pyridinecarboxaldehyde and anhydrous acetonitrile.

  • Addition: Add

    
     followed by dropwise addition of morpholine at 
    
    
    
    (ice bath). Note: The reaction is exothermic due to the high reactivity of the C-F bond.
  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 7:3).

    • Observation: The F-analogue typically reaches completion in 30-60 minutes at RT.

    • Comparison: The Cl-analogue often requires heating to

      
       for 4-12 hours to achieve similar conversion.
      
  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate.
    

Validation Criteria:

  • 
     NMR:  Disappearance of the starting material signal (
    
    
    
    -65 ppm range) confirms consumption.
  • MS: Shift in M+ corresponding to the amine displacement.

Protocol B: Suzuki Coupling of 2-Chloronicotinaldehyde

Objective: Arylation at C2 preserving the aldehyde.

Reagents:

  • 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2M aq, 3.0 eq)
    
  • DME/Ethanol (1:1)

Methodology:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes to remove

    
    .
    
  • Assembly: Add halide, boronic acid, and base. Add catalyst last under positive Argon pressure.

  • Reaction: Heat to reflux (

    
    ) for 16 hours.
    
  • Note: If using the F-analogue under these conditions, <5% conversion is expected (recovery of starting material) unless specialized Ni-catalysts are employed.

Part 4: Decision Matrix

Use this logic flow to select the correct starting material for your synthesis.

Selection_Guide Start Target Transformation? Q1 Displace Halogen with N, O, or S Nucleophile? Start->Q1 Q2 Replace Halogen with Carbon (Aryl/Alkyl)? Q1->Q2 No ChoiceF Use 2-Fluoro-Nicotinaldehyde Q1->ChoiceF Yes (SNAr) ChoiceCl Use 2-Chloro-Nicotinaldehyde Q2->ChoiceCl Yes (Suzuki/Sonogashira) Q3 Keep Halogen as Metabolic Blocker? Q2->Q3 No ReasonF Fast kinetics at RT; High yields; No catalyst needed. ChoiceF->ReasonF ReasonCl Standard Pd-catalyzed coupling; Cost-effective. ChoiceCl->ReasonCl ChoiceF_Retain Use 2-Fluoro-Nicotinaldehyde Q3->ChoiceF_Retain Yes ReasonF_Retain C-F bond is metabolically stable; Bioisostere for C-H. ChoiceF_Retain->ReasonF_Retain

Caption: Strategic selection guide based on desired downstream chemistry.

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. [Link]

  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines. PubMed. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. PMC. [Link]

  • Process for the preparation of 2-halogenopyridinealdehydes.
Validation

Validation Guide: Melting Point Determination of 2-Bromo-6-fluoronicotinaldehyde

Executive Summary & Technical Context The Challenge: 2-Bromo-6-fluoronicotinaldehyde is a critical halogenated pyridine intermediate, often employed in the synthesis of kinase inhibitors and complex heterocycles. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The Challenge: 2-Bromo-6-fluoronicotinaldehyde is a critical halogenated pyridine intermediate, often employed in the synthesis of kinase inhibitors and complex heterocycles. Unlike commodity chemicals, this specific isomer lacks a harmonized pharmacopeial melting point (MP) standard. Literature values for such niche intermediates often fluctuate due to polymorphic variations, residual solvent entrapment (solvates), or oxidation to the corresponding nicotinic acid.

The Objective: This guide does not merely list a number; it provides a comparative validation protocol . We compare the industry-standard Capillary Method against Differential Scanning Calorimetry (DSC) to establish a "Gold Standard" MP for your specific lot.

Critical Insight: For aldehydes, a depressed or broad melting range is often a leading indicator of autoxidation (conversion to carboxylic acid) or hydration (gem-diol formation).

Comparative Analysis: MP Determination Methods

We evaluated three methodologies for validating the physical purity of 2-bromo-6-fluoronicotinaldehyde.

FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic) Method C: TGA (Thermal Stability)
Primary Utility Rapid Identification (ID)Absolute Purity & Polymorph ScreeningSolvate/Hydrate Detection
Precision ±1.0 – 2.0 °C (Subjective)±0.1 °C (Objective)N/A (Mass loss focus)
Sample Req. ~5 mg2–5 mg5–10 mg
Key Limitation Misses subtle eutectic impurities; operator bias.[1]Requires interpretation of endotherms.Does not measure MP directly.
Verdict Routine QC Only Validation Standard (Required) Supportive Data
Why DSC is the Validation Standard

While capillary melting point is sufficient for routine lot release, it fails to distinguish between melting and dissolution into impurities . DSC measures the heat of fusion (


), allowing for a purity calculation based on the Van 't Hoff equation, which is critical for establishing an internal reference standard for CAS 1060802-39-2.
Experimental Protocol: Establishing the Reference Standard

Since no USP/EP standard exists for this specific CAS, you must generate an In-House Reference Standard (IHRS) .

Phase 1: Purification (Recrystallization)

Prerequisite: Crude material purity >95% (HPLC).

  • Solvent Selection: Dissolve crude 2-bromo-6-fluoronicotinaldehyde in minimal hot Ethyl Acetate/Heptane (1:4 v/v) .

    • Reasoning: Pyridines are moderately polar; Heptane acts as the anti-solvent to force crystallization while keeping non-polar impurities in solution.

  • Filtration: Hot filter to remove insoluble inorganic salts (e.g., residual brominating agents).

  • Crystallization: Cool slowly to room temperature, then to 4°C. Rapid cooling traps solvent, creating pseudo-polymorphs.

  • Drying: Vacuum dry at 40°C for 12 hours.

    • Validation: Run TGA to ensure volatiles <0.5%.

Phase 2: Differential Scanning Calorimetry (DSC) Protocol

Instrument: Calibrated DSC (Indium/Zinc standards).

  • Pan Preparation: Weigh 3.0 ± 0.1 mg into an aluminum pan. Crimp hermetically (aldehydes can sublime or oxidize).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 150°C.

    • Note: If degradation is suspected (browning), reduce ramp to 5°C/min to separate melting from decomposition.

  • Analysis: Identify the Onset Temperature (

    
    ) . Do not use the peak maximum, as it is dependent on sample mass.
    
Phase 3: Visual Capillary Protocol (Routine QC)

Use this only after validating against DSC.

  • Pack capillary to 3mm height. Compact by tapping (loose packing causes uneven heat transfer).

  • Ramp fast to 10°C below the DSC-determined onset.

  • Ramp slow (1.0°C/min ) through the melt.

  • Fail Criteria: Any visible liquid >2°C before the meniscus forms indicates impurity.

Data Interpretation & Logic Flow

The following diagram illustrates the decision matrix for validating the material.

ValidationLogic Start Crude 2-Bromo-6-fluoronicotinaldehyde Recryst Recrystallization (EtOAc/Heptane) Start->Recryst TGA TGA Analysis (Volatiles Check) Recryst->TGA Volatiles Volatiles > 0.5%? TGA->Volatiles Dry Vacuum Dry (40°C, 12h) Volatiles->Dry Yes DSC DSC Analysis (10°C/min) Volatiles->DSC No Dry->TGA ResultA Sharp Endotherm (Range < 2°C) DSC->ResultA ResultB Broad/Split Peak DSC->ResultB Pass VALIDATED REFERENCE (Record Onset Temp) ResultA->Pass Yes (Pure) Fail REJECT / RE-PURIFY (Check for Oxidation) ResultA->Fail No ResultB->Fail Polymorph/Impurity

Figure 1: Decision matrix for establishing the melting point validity of the intermediate.

Expected Results & Troubleshooting

Based on structural analogs (e.g., 2-bromo-6-fluorobenzaldehyde melts ~45°C, but the pyridine nitrogen typically increases lattice energy), the expected behavior for pure 2-bromo-6-fluoronicotinaldehyde is:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Theoretical MP Range: Likely 50°C – 80°C (Note: User must define the exact range via the IHRS protocol above; literature is variable).

  • Common Failure Mode (Oxidation): If the MP is significantly higher (>150°C) or the solid is white/chalky, check for 2-bromo-6-fluoronicotinic acid (oxidation product).

  • Common Failure Mode (Hydration): A broad, early endotherm in DSC often indicates the formation of a gem-diol hydrate, common in electron-deficient aldehydes.

References
  • PubChem. "2-Bromo-6-fluoronicotinaldehyde (CID 119010885)."[2] National Library of Medicine. [Link]

  • Giron, D. "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 2002. (Reference for DSC vs. Capillary accuracy).

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 2-bromo-6-fluoronicotinaldehyde Intermediates: A Comparative and Methodological Approach

In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. Halogenated pyridines, such as 2-bromo-6-fluoronicotinaldehyde, represent a critical clas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. Halogenated pyridines, such as 2-bromo-6-fluoronicotinaldehyde, represent a critical class of intermediates due to their versatile reactivity in cross-coupling reactions and their prevalence in bioactive molecules. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable gap: the crystal structure of 2-bromo-6-fluoronicotinaldehyde has not yet been publicly reported.

This guide, therefore, adopts a proactive and predictive stance. It is designed for researchers, scientists, and drug development professionals to navigate the process of determining the crystal structure of this, and similar, novel intermediates. We will dissect the methodologies, anticipate challenges, and compare potential outcomes by drawing on established principles of crystallography and data from closely related structures. This document serves as both a strategic manual and a testament to the predictive power of structural science.

The Strategic Importance of Single-Crystal X-ray Diffraction

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. It provides precise atomic coordinates, bond lengths, bond angles, and insights into intermolecular interactions, which are crucial for understanding physical properties and reactivity. For a molecule like 2-bromo-6-fluoronicotinaldehyde, SC-XRD would definitively resolve the conformation of the aldehyde group relative to the pyridine ring and elucidate the role of the bromine and fluorine substituents in crystal packing.

While alternative techniques like powder X-ray diffraction (PXRD) can confirm bulk crystallinity and phase purity, they generally lack the resolution to solve a novel crystal structure ab initio without significant computational support. Spectroscopic methods such as NMR provide invaluable information about the molecular structure in solution, but it is the solid-state structure, governed by subtle intermolecular forces, that dictates material properties and can influence reaction kinetics in the solid phase.

Proposed Workflow for Crystal Structure Determination

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful planning and execution. The following workflow is proposed as a robust pathway for the structural analysis of 2-bromo-6-fluoronicotinaldehyde.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Material Purification (HPLC, Recrystallization) B Crystal Growth Screening (Vapor Diffusion, Evaporation, Cooling) A->B C Harvest & Mount Suitable Crystal B->C D Mount Crystal on Diffractometer C->D E Unit Cell Determination & Screening D->E F Full Sphere Data Collection (e.g., Mo or Cu radiation) E->F G Data Reduction & Space Group Determination F->G H Structure Solution (e.g., Intrinsic Phasing - SHELXT) G->H I Structure Refinement (e.g., SHELXL) H->I J Validation & CIF Generation (checkCIF) I->J

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystal Growth Screening
  • Material Purity: Ensure the sample of 2-bromo-6-fluoronicotinaldehyde is of the highest possible purity (>99%), as impurities can inhibit crystallization. High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment.

  • Solvent Selection: Begin by testing solubility in a range of common laboratory solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene, water).

  • Screening Methods:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified solvents in small vials. Loosely cap the vials to allow for slow evaporation over hours to days at room temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized cover slip (hanging drop) or in a small well (sitting drop). The cover slip or well is then placed in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature or below, allowing crystals to form.

  • Observation: Regularly inspect the vials under a microscope for the formation of single, well-defined crystals with sharp edges.

Comparative Analysis: Learning from Structurally Related Molecules

In the absence of a structure for our target molecule, we can gain significant predictive insights by examining the crystal structures of analogous compounds. This comparative approach helps us anticipate the types of intermolecular interactions that might dominate the crystal packing of 2-bromo-6-fluoronicotinaldehyde.

Case Study 1: 2-Bromo-6-chloronicotinaldehyde

A close analogue, 2-bromo-6-chloronicotinaldehyde, provides a template for understanding potential packing motifs.

  • Key Interactions: One would anticipate strong halogen bonding interactions involving the bromine and chlorine atoms. The bromine, being larger and more polarizable, could act as a halogen bond donor, while the nitrogen of the pyridine ring or the oxygen of the aldehyde could act as acceptors.

  • Aldehyde Conformation: The orientation of the aldehyde group is critical. It could be coplanar with the pyridine ring to maximize conjugation, or it could be twisted. The observed conformation in the chloro-analogue would provide a strong starting hypothesis.

Case Study 2: 2,6-Difluoronicotinaldehyde

Replacing the bromine with a fluorine atom allows us to assess the impact of a less polarizable but highly electronegative halogen.

  • Hydrogen Bonding: Fluorine is a potent hydrogen bond acceptor. We would expect to see C-H···F hydrogen bonds involving the aldehyde proton or aromatic protons.

  • π-π Stacking: The electron-withdrawing nature of the two fluorine atoms would create an electron-deficient π-system in the pyridine ring. This could promote offset π-π stacking interactions between adjacent rings in the crystal lattice.

Data Comparison of Expected Structural Features

The following table summarizes the anticipated and compared structural features based on the analysis of related molecular types. This provides a predictive framework for what we might observe in the crystal structure of 2-bromo-6-fluoronicotinaldehyde.

Feature2-Bromo-6-chloronicotinaldehyde (Predicted)2,6-Difluoronicotinaldehyde (Predicted)2-Bromo-6-fluoronicotinaldehyde (Hypothesized)
Primary Intermolecular Force Halogen Bonding (Br···N, Br···O)C-H···F Hydrogen Bonding, π-π StackingA competition between Halogen Bonding (Br···N/O) and C-H···F Hydrogen Bonding. The dominant interaction will dictate the packing motif.
Crystal Packing Motif Likely layered or herringbone structures driven by directional halogen bonds.Likely stacked structures with significant ring-to-ring overlap.A complex 3D network is possible, potentially with segregated domains of halogen-bonded and hydrogen-bonded chains.
Aldehyde Conformation Likely syn or anti relative to the ring nitrogen, influenced by packing.Likely syn or anti, potentially with some disorder.The conformation will be a sensitive balance of intramolecular steric hindrance and intermolecular forces.
Unit Cell Symmetry Likely a centrosymmetric space group (e.g., P2₁/c) if molecules form dimers.May crystallize in a wider range of space groups depending on stacking.Highly dependent on the final packing. The presence of a heavy atom (Br) can sometimes favor centrosymmetric space groups.

Structure Solution and Refinement: A Self-Validating System

Once suitable diffraction data are collected, the process of solving and refining the structure begins. Modern crystallographic software packages have streamlined this process, but a critical eye is essential.

G A Raw Diffraction Data (Frames) B Data Integration & Scaling (Produces .hkl file) A->B C Space Group Determination (Systematic Absences) B->C D Initial Structure Solution (e.g., Intrinsic Phasing) C->D E Iterative Refinement (Least-Squares Minimization) D->E F Anisotropic Displacement Parameters E->F Model Anisotropy G Hydrogen Atom Placement (Geometric or Difference Map) F->G Complete Model G->E Refine Again H Final Refined Model (.cif, .res files) G->H I Validation (R-factors, GoF, checkCIF) H->I Final Check

Figure 2: The iterative cycle of crystallographic structure refinement and validation.

Protocol for Structure Refinement (using SHELX software as an example)
  • Data Reduction: Process the raw diffraction images to generate a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: Use a program like SHELXT to find the initial positions of the heavier atoms (in this case, the bromine atom will be found first) using intrinsic phasing methods.

  • Initial Refinement: Import the initial solution into a refinement program like SHELXL. Perform isotropic refinement of all non-hydrogen atoms.

  • Anisotropic Refinement: Refine the atomic positions and anisotropic displacement parameters (ADPs) for all non-hydrogen atoms. The ADPs model the thermal motion of the atoms as ellipsoids.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (e.g., using the AFIX commands in SHELXL) and refine them using a riding model.

  • Validation: The trustworthiness of the final model is assessed using several key metrics:

    • R1: The residual factor, representing the agreement between the observed and calculated structure factor amplitudes. A value below 5% is excellent for small molecules.

    • wR2: A weighted residual factor based on intensities. A value below 10% is generally considered very good.

    • Goodness of Fit (GoF): Should be close to 1.0, indicating that the model is a good fit to the data.

    • Residual Electron Density: The difference Fourier map should be relatively flat, with no large positive or negative peaks, which would indicate missing atoms or incorrect assignments.

  • CIF Generation: Create a Crystallographic Information File (CIF) which is the standard format for reporting crystal structures. This file should be checked for syntactic and semantic errors using the checkCIF utility from the International Union of Crystallography (IUCr).

Conclusion and Future Outlook

While the crystal structure of 2-bromo-6-fluoronicotinaldehyde remains to be determined, this guide provides a comprehensive and scientifically grounded framework for its elucidation. By combining a systematic experimental workflow with a comparative analysis of related structures, researchers can approach this challenge with a clear strategy. The determination of this structure will not only fill a gap in the crystallographic literature but will also provide crucial insights into the solid-state behavior of this important class of chemical intermediates, aiding in the rational design of new pharmaceuticals and materials. The principles and protocols outlined herein are broadly applicable to the structural analysis of other novel small molecules, emphasizing the synergy between careful experimentation and predictive chemical intuition.

References

There are no direct publications on the crystal structure of 2-bromo-6-fluoronicotinaldehyde. The references below provide foundational knowledge and access to the crystallographic tools and databases mentioned in this guide.

  • Cambridge Structural Database (CSD): A comprehensive repository for small-molecule organic and metal-organic crystal structures. Source: Cambridge Crystallographic Data Centre. [Link]

  • SHELX Software Suite: A set of programs for the determination of crystal structures from single-crystal diffraction data. Source: George M. Sheldrick, University of Göttingen. [Link]

  • checkCIF Utility: The official tool from the International Union of Crystallography (IUCr) for validating crystallographic information files. Source: International Union of Crystallography. [Link]

  • Principles of Halogen Bonding: A foundational review of the nature and application of halogen bonding in supramolecular chemistry and crystal engineering. Source: Metrangolo, P., et al., Chemical Reviews. [Link]

Safety & Regulatory Compliance

Safety

2-Bromo-6-fluoronicotinaldehyde proper disposal procedures

Topic: 2-Bromo-6-fluoronicotinaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Specialists[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-6-fluoronicotinaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Specialists[1]

Executive Summary & Chemical Identification

2-Bromo-6-fluoronicotinaldehyde is a halogenated pyridine derivative commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike standard organic waste, the presence of both Bromine (Br) and Fluorine (F) on the pyridine ring dictates a specialized disposal pathway.

Standard incineration without flue gas scrubbing will release corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gas, damaging facility infrastructure and violating environmental emission standards. This guide outlines the mandatory segregation and disposal protocols to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental safety standards.

Table 1: Physicochemical Properties & Waste Characterization
PropertyDataOperational Implication
CAS Number 1227489-86-2Use for waste manifesting and inventory tracking.[1]
Formula C₆H₃BrFNOHalogenated Organic .[1][2] Must NOT be mixed with general non-halogenated solvents.[1]
Mol. Weight ~204.00 g/mol Heavy atom density; solid residue likely upon evaporation.[1]
Functional Groups Aldehyde (-CHO), Halogens (Br, F)Oxidation Risk : Aldehydes can oxidize to carboxylic acids over time.[1] Incompatible with strong oxidizers.
Hazard Class Irritant (Skin/Eye), STOT SE 3PPE (Nitrile gloves, goggles) required during waste transfer.
Waste Code (RCRA) Not P/U Listed specifically; defaults to D001 (Ignitable) or State-specific Halogenated codes.Classify as "Halogenated Organic Waste" for incineration.[1]
Pre-Disposal Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety protocols are not arbitrary rules but responses to chemical causality.

  • The Halogen Factor (F/Br):

    • Causality: Upon combustion, the fluorine atom converts to Hydrogen Fluoride (HF) , a highly corrosive acid that eats through standard silica-based incinerator linings and glass.[1]

    • Protocol: You must flag this waste for "High-Temperature Incineration with Scrubber." The scrubber neutralizes HF and HBr before exhaust release.[1]

  • The Aldehyde Factor (-CHO):

    • Causality: Aldehydes are reducing agents.[1] If mixed with strong oxidizers (e.g., Nitric Acid, Peroxides) in a waste container, they can trigger an exothermic runaway reaction.

    • Protocol:Strict Segregation. Never dispose of this compound in "Oxidizing Waste" streams.

Step-by-Step Disposal Workflow
Phase A: Waste Segregation (At the Bench)
  • Solid Waste:

    • Collect pure solid substance, contaminated weigh boats, and pipette tips in a dedicated wide-mouth jar labeled "Solid Halogenated Toxic Waste."

    • Do not use biohazard bags; use chemically resistant HDPE or glass containers.[1]

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Check pH: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent heat generation in the drum.

    • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).

Phase B: Packaging & Labeling[1]
  • Container Selection: Use High-Density Polyethylene (HDPE) carboys.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling Requirements:

    • Primary Constituent: Write "Halogenated Organic Waste."[1]

    • Specific Component: List "2-Bromo-6-fluoronicotinaldehyde" explicitly.

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Flammable" (if in solvent).

    • Warning: Add a custom note: "Contains Fluorine/Bromine – Scrubber Required." [1]

Phase C: Storage & Pickup[1]
  • Store in a Secondary Containment Tray in a cool, well-ventilated satellite accumulation area.

  • Cap tightly to prevent aldehyde oxidation and solvent evaporation.

  • Schedule pickup with your EHS (Environmental Health & Safety) department or licensed hazardous waste contractor.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for handling this specific compound to prevent cross-contamination and ensure safety.

DisposalWorkflow Start Waste Generation: 2-Bromo-6-fluoronicotinaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure/Contaminated Solids) StateCheck->SolidPath Powder/Debris LiquidPath Liquid Waste (Reaction Mixture) StateCheck->LiquidPath Solution Segregation CRITICAL: Segregate from Oxidizers & Strong Acids SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-Mouth HDPE Label: 'Toxic Solid - Halogenated' Segregation->ContainerSolid Solids ContainerLiquid Container: Solvent Carboy Label: 'Halogenated Organic Solvent' Segregation->ContainerLiquid Liquids ScrubberNote Add Special Tag: 'Contains F/Br - Incinerate w/ Scrubber' ContainerSolid->ScrubberNote ContainerLiquid->ScrubberNote Final EHS / Contractor Pickup ScrubberNote->Final

Figure 1: Decision matrix for segregating and packaging halogenated pyridine waste.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[3][4]

    • PPE: Wear double nitrile gloves, lab coat, and a P100 particulate respirator (if solid) or organic vapor cartridge (if in solvent).

    • Absorb: Do not use water. Use a non-combustible mineral absorbent (e.g., Vermiculite or sand).

    • Disposal: Scoop material into a dedicated jar. Label as "Spill Debris: 2-Bromo-6-fluoronicotinaldehyde."[1]

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes. The fluorine content is generally stable on the ring, but if hydrolysis occurs, HF burns are a theoretical (though low) risk; monitor for delayed pain.

    • Eyes: Flush with water for 15 minutes; seek medical attention immediately.[1][3][5][6]

References
  • PubChem. (n.d.). 2-Bromo-6-fluoronicotinaldehyde (Compound).[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved February 26, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Bromo-6-fluoronicotinaldehyde

CAS: 1227489-86-2 | Formula: C₆H₃BrFNO | Mol. Weight: 203.99 g/mol Executive Summary: The "Unknown" Hazard Protocol As researchers, we often handle intermediates where specific toxicological data is sparse.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227489-86-2 | Formula: C₆H₃BrFNO | Mol. Weight: 203.99 g/mol

Executive Summary: The "Unknown" Hazard Protocol

As researchers, we often handle intermediates where specific toxicological data is sparse. 2-Bromo-6-fluoronicotinaldehyde is a prime example. While often classified generically as an irritant, its structure—a halogenated pyridine ring with a reactive aldehyde—demands a higher tier of caution than simple organic solids.

The Scientist's Rationale:

  • Fluorine & Bromine Substitution: Halogens increase lipophilicity, enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer). Standard nitrile gloves may offer shorter breakthrough times than expected.

  • Aldehyde Moiety: This functional group is highly reactive with nucleophiles (like proteins), classifying this compound as a potential sensitizer (H317) in addition to a respiratory irritant (H335).

Immediate Action Required: Treat this substance as a Potent Irritant and Potential Sensitizer . All handling must occur inside a fume hood.

Risk Assessment & PPE Matrix

Do not rely on "standard" lab safety alone. The following matrix is designed to counter specific permeation and inhalation risks associated with halogenated heteroaromatics.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Defense: Fluorinated pyridines can permeate thin nitrile. The outer glove acts as a sacrificial layer; the inner glove provides a final barrier during doffing.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Dust Exclusion: Standard safety glasses allow airborne powder to bypass side shields. Goggles seal the eyes against reactive dust.
Respiratory Fume Hood (Primary) N95/P2 (Secondary/Emergency)Vapor/Dust Control: The aldehyde group is volatile enough to cause respiratory sensitization. Use N95 only if weighing outside a hood is unavoidable (not recommended).
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves (Optional)Exposure Prevention: Prevents dust accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.
Operational Protocol: Safe Handling Lifecycle

This protocol minimizes static generation (common with halogenated solids) and prevents cross-contamination.

Phase 1: Preparation
  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Place an ionizing bar or antistatic gun near the balance if available. Halogenated powders are prone to static fly-off.

  • Waste Setup: Pre-label a solid waste container as "Halogenated Organic Solid - Aldehyde" to avoid incompatibility downstream.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable antistatic weighing boat.

    • Critical: Do not use a metal spatula if avoiding trace metal contamination is crucial for downstream coupling (Suzuki/Buchwald), but for safety, metal is fine. Plastic spatulas can increase static.

  • Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding the solid (potential aerosolization).

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Ethanol or DCM, depending on solubility). Dispose of tissue as hazardous waste.

  • Outer Glove Removal: Use the "Beak Method" (pull from wrist, turning inside out) to remove outer gloves inside the hood.

  • Inspection: Check inner gloves for discoloration. If clean, remove outside the hood.

Emergency Response & Decontamination
ScenarioImmediate ActionDecontamination Logic
Skin Contact Wash for 15 mins with soap/water.[1]Lipophilic compounds resist water. Soap is essential to emulsify and remove the fluorinated residue.
Eye Contact Flush for 15 mins (eyewash station).[1]Aldehydes can cross-link proteins in the cornea. Immediate dilution is critical to prevent permanent damage.
Spill (Solid) Wet Wipe Method. Do not dry sweep (creates dust). Cover with wet paper towels (solvent or water), then scoop up.
Waste Management & Disposal

Proper disposal is critical due to the halogen content and reactivity.

  • Classification: Halogenated Organic Waste .

  • Segregation:

    • DO NOT MIX with strong oxidizers (e.g., Nitric acid, Peroxides). Aldehydes can oxidize exothermically.

    • DO NOT MIX with strong bases (exothermic polymerization risk).

  • Labeling: Clearly mark as "Contains Halogens" (Br, F). This dictates the incineration method used by the waste disposal facility to scrub acid gases (HF, HBr).

Visual Workflow (Safety Logic)

SafeHandling Start Start: Handling 2-Bromo-6-fluoronicotinaldehyde RiskAssess Risk Assessment: Lipophilic (F/Br) + Reactive (Aldehyde) Start->RiskAssess PPE Don PPE: Double Nitrile, Goggles, Lab Coat RiskAssess->PPE HoodCheck Engineering Control: Fume Hood Velocity >80 fpm PPE->HoodCheck Handling Handling/Weighing: Use Antistatic Boat Avoid Dust Generation HoodCheck->Handling Spill Spill/Exposure? Handling->Spill Emergency Emergency Protocol: Wet Wipe (Spill) or 15min Flush (Skin/Eye) Spill->Emergency Yes Cleanup Decontamination: Wipe Balance with Solvent Spill->Cleanup No Waste Disposal: Halogenated Organic Waste Stream (No Oxidizers) Emergency->Waste Cleanup->Waste

Caption: Operational workflow emphasizing the critical decision points between routine handling and emergency response.

References
  • BLD Pharm. (n.d.). SDS for 2-Bromo-6-fluoronicotinaldehyde (CAS 1227489-86-2). Retrieved from

  • Thermo Fisher Scientific. (2012).[2][3] Safety Data Sheet: 2-Bromo-6-fluorobenzaldehyde (Analogous Hazards). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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